2,5-Dichloropyridin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJPCBYDFZOSOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624367 | |
| Record name | 2,5-Dichloropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405230-82-2 | |
| Record name | 2,5-Dichloropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,5-Dichloropyridin-4-amine
This technical guide provides a comprehensive overview of the known physical properties of 2,5-Dichloropyridin-4-amine, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. This document collates available quantitative data, outlines general experimental protocols for the determination of these properties, and presents a logical workflow for physical property assessment.
Data Presentation
The physical characteristics of this compound are crucial for its handling, application, and integration into synthetic and medicinal chemistry workflows. A summary of its key physical properties is presented in the table below. It is important to note that while some of these properties are based on experimental data, others are predicted values derived from computational models.
| Physical Property | Value | Remarks |
| Molecular Formula | C₅H₄Cl₂N₂ | |
| Molecular Weight | 163.00 g/mol | |
| Appearance | Powder | At room temperature. |
| Melting Point | 125.5-126 °C | |
| Boiling Point | 294.3 ± 35.0 °C | Predicted. |
| 294.288 °C at 760 mmHg | [1] | |
| Density | 1.497 ± 0.06 g/cm³ | Predicted. |
| 1.498 g/cm³ | [1] | |
| pKa | 2.76 ± 0.42 | Predicted. |
| Vapor Pressure | 0.002 mmHg at 25°C | [1] |
| Storage Condition | Under inert gas (nitrogen or Argon) at 2–8 °C |
Experimental Protocols
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small, dry sample of this compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.
-
For a pure compound, the melting range should be narrow (typically 0.5-2 °C).
Boiling Point Determination (for Solids)
Since this compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition at high temperatures. The reported boiling points are largely predicted values. A common laboratory method for determining the boiling point of a small sample is the Siwoloboff method.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heating source
Procedure:
-
A small amount of the sample is placed in the small test tube.
-
A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer and immersed in a Thiele tube or an oil bath.
-
The bath is heated gradually. As the temperature rises, air trapped in the capillary tube expands and escapes as a stream of bubbles.
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point of the liquid at that atmospheric pressure.
Solubility Determination
Solubility tests are conducted to determine the appropriate solvents for a compound, which is essential for reaction chemistry, purification, and formulation.
Procedure:
-
A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.
-
A small volume of a solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added to the test tube.
-
The mixture is agitated or vortexed for a set period to facilitate dissolution.
-
The mixture is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration.
-
If the solid does not dissolve, the process can be repeated with gentle heating to assess temperature effects on solubility.
-
This procedure is repeated with a range of solvents of varying polarities.
pKa Determination
The pKa is a measure of the acidity of a compound. For a pyridine derivative, it typically refers to the acidity of the pyridinium ion. Potentiometric titration is a common method for its determination.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
-
The initial pH of the solution is recorded.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The titrant is added in small, known increments.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the titration curve as the pH at the half-equivalence point.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the characterization of the physical properties of a solid organic compound like this compound.
References
Technical Guide: Physicochemical Characterization of 2,5-Dichloropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2,5-Dichloropyridin-4-amine, with a primary focus on its melting point. This document includes quantitative data, detailed experimental methodologies for melting point determination, and a visual representation of the experimental workflow.
Core Physicochemical Data
This compound is a halogenated aminopyridine derivative.[1] Its chemical structure consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 5, and an amine group at position 4.[1] This substitution pattern influences its chemical reactivity and physical properties.[1] The compound typically appears as a powder at room temperature.[1]
A summary of key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Source |
| Melting Point | 125.5-126 °C | [2] |
| Molecular Formula | C5H4Cl2N2 | [1][2][3] |
| Molar Mass | 163.00 g/mol | [1][3] |
| Density | 1.497 ± 0.06 g/cm³ (Predicted) | [2] |
| Boiling Point | 294.3 ± 35.0 °C (Predicted) | [2] |
| CAS Number | 405230-82-2 | [1][2][3] |
Experimental Protocols for Melting Point Determination
The accurate determination of a melting point is crucial for verifying the purity of a crystalline solid.[4] Pure crystalline substances exhibit a sharp and well-defined melting point, whereas impurities will typically broaden the melting range.[4] The two primary methods for determining the melting point of a compound like this compound are the capillary method and Differential Scanning Calorimetry (DSC).
Capillary Melting Point Determination
The capillary method is a widely used and fundamental technique for determining the melting point of a solid.[4][5]
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and affect the melting range.[6]
-
Finely powder the crystalline sample using a mortar and pestle.[7]
-
Obtain a glass capillary tube sealed at one end.[6]
-
Press the open end of the capillary tube into the powdered sample to collect a small amount of the material.[4][6]
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[6][8] To ensure tight packing, the capillary tube can be dropped through a longer glass tube.[4][6]
-
The final packed sample height should be between 2-3 mm to avoid an artificially broad melting range.[6][7][8]
-
-
Measurement:
-
Place the prepared capillary tube into a melting point apparatus.[5][6]
-
If the approximate melting point is unknown, a rapid heating rate (e.g., 4-5°C per minute) can be used for an initial determination.[7][8]
-
For an accurate measurement, set the starting temperature of the apparatus to about 15-20°C below the expected melting point.[6][8]
-
Heat the sample at a slow, controlled rate, typically 1-3°C per minute, to ensure thermal equilibrium.[7]
-
Observe the sample through the apparatus's eyepiece.[5]
-
Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting).[6][8] This range is the melting point.
-
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9] It is a highly sensitive method for determining thermal transitions.[10][11]
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample into a DSC pan.
-
Seal the pan to ensure good thermal contact and to contain any potential off-gassing.
-
-
Instrument Setup and Measurement:
-
Place the sample pan and an empty reference pan into the DSC cell.[12]
-
Program the instrument to heat at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected melting point.[12]
-
The instrument measures the heat flow to the sample relative to the reference.[12]
-
An endothermic peak will be observed on the resulting thermogram, corresponding to the melting of the sample.[12]
-
The onset temperature of this peak is typically taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the capillary melting point determination method.
Caption: Workflow for Capillary Melting Point Determination.
References
- 1. This compound (405230-82-2) for sale [vulcanchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C5H4Cl2N2 | CID 22284049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thinksrs.com [thinksrs.com]
- 5. westlab.com [westlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. southalabama.edu [southalabama.edu]
- 8. jk-sci.com [jk-sci.com]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. alan-cooper.org.uk [alan-cooper.org.uk]
- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.williams.edu [web.williams.edu]
Navigating the Solubility of 2,5-Dichloropyridin-4-amine: A Technical Guide for Researchers
For immediate release:
This technical guide offers a comprehensive overview of the solubility characteristics of 2,5-Dichloropyridin-4-amine (CAS No. 405230-82-2), a key intermediate in pharmaceutical and agrochemical research. Recognizing the scarcity of publicly available experimental data, this document provides available predicted solubility values and details established experimental protocols for its determination, empowering researchers to conduct informed solvent screening and process development.
Introduction
This compound is a substituted pyridine derivative whose utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties. Among these, solubility in organic solvents is a critical parameter influencing reaction kinetics, purification strategies, formulation, and ultimately, bioavailability. This guide addresses the current knowledge gap by presenting predicted solubility data and outlining robust methodologies for its empirical determination.
Solubility Data
Precise, experimentally determined solubility data for this compound in a range of organic solvents remains limited in peer-reviewed literature. However, computational models offer valuable initial estimates for solvent screening. The following table summarizes predicted solubility values from a commercial supplier, calculated using a topological method.
It is imperative for researchers to experimentally verify these values under their specific laboratory conditions.
| Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) | Temperature (°C) | Source & Notes |
| Not Specified | 0.575 | 0.00353 | Not Specified | --INVALID-LINK-- (Predicted using Ali et al. 2012 method) |
| Not Specified | 1.04 | 0.00639 | Not Specified | --INVALID-LINK-- (Log S scale prediction) |
Based on these predictions, this compound is classified as "soluble" on the Log S scale.
Experimental Protocols for Solubility Determination
To obtain accurate and reliable solubility data, the following established methods are recommended. The choice of method will depend on the required accuracy, the properties of the compound, and the available equipment.
Gravimetric Method (Shake-Flask)
This traditional and highly accurate method determines thermodynamic equilibrium solubility.
Objective: To determine the mass of this compound that dissolves in a known volume of solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 or 0.45 µm)
-
Evaporating dish or pre-weighed vials
-
Vacuum oven or rotary evaporator
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the sealed container in a thermostatically controlled shaker and agitate at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the solution to stand at the same constant temperature for a period to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the solution using a syringe filter into a pre-weighed, dry container. Ensure the filter and syringe are pre-warmed to the experimental temperature to prevent precipitation.
-
Solvent Evaporation: Evaporate the solvent from the filtered solution completely under controlled conditions, such as in a vacuum oven at a temperature below the compound's decomposition point, or using a rotary evaporator.
-
Mass Determination: Once the solvent is fully removed, cool the container in a desiccator and weigh the remaining solid residue.
-
Calculation: The solubility is calculated using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100
UV-Visible Spectrophotometry Method
This method is suitable if this compound exhibits sufficient UV absorbance in the chosen solvent.
Objective: To determine the concentration of the compound in a saturated solution by measuring its UV absorbance.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Materials for preparing a saturated solution (as per Gravimetric Method)
-
Volumetric flasks and pipettes for dilutions
Procedure:
-
Determine Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution in the UV-Vis spectrophotometer to determine the λmax.
-
Prepare a Calibration Curve:
-
Prepare a stock solution of known concentration.
-
Perform a series of serial dilutions to create several standard solutions of known concentrations.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
-
Prepare and Analyze the Saturated Solution:
-
Prepare a saturated solution and filter it as described in the Gravimetric Method (steps 1-4).
-
Carefully dilute a known volume of the clear filtrate with the same solvent to bring the absorbance into the linear range of the calibration curve.
-
-
Calculation:
-
Measure the absorbance of the diluted sample.
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.
-
Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
-
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of this compound.
Caption: Workflow for experimental solubility determination.
Conclusion
While computational predictions provide a useful starting point, rigorous experimental determination of the solubility of this compound is essential for robust process development and reliable research outcomes. The methodologies detailed in this guide offer clear, actionable protocols for scientists and researchers. Accurate solubility data will facilitate the optimization of synthetic routes, purification techniques, and the formulation of novel therapeutics and agrochemicals based on this versatile chemical scaffold.
An In-depth Technical Guide on the Solubility of 2,5-Dichloropyridin-4-amine in Methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2,5-Dichloropyridin-4-amine in methanol. Despite a comprehensive search of available scientific literature, no specific quantitative data for the solubility of this compound in methanol could be located. However, this guide provides essential information on the physicochemical properties of the compound and outlines detailed experimental protocols for determining its solubility. Furthermore, a logical workflow for this experimental determination is presented visually. This document is intended to serve as a foundational resource for researchers and professionals in drug development who are handling this compound.
Introduction
This compound is a chemical compound with a pyridine ring structure, substituted with two chlorine atoms and an amino group.[1] Such halogenated and aminated pyridines are of significant interest in medicinal chemistry and drug development due to their versatile reactivity and potential as building blocks for more complex molecules.[1][2] The amino group can act as a nucleophile, while the chlorine atoms can be targets for various substitution reactions.[1] Understanding the solubility of this compound in common organic solvents like methanol is a critical parameter for its use in synthesis, purification, formulation, and analytical characterization.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₄Cl₂N₂ | [1][3][4] |
| Molecular Weight | 163.00 g/mol | [1][4] |
| Appearance | Typically a powder at room temperature | [1] |
| Density (Predicted) | 1.497 ± 0.06 g/cm³ | [3] |
| CAS Number | 405230-82-2 | [1][3][4] |
| IUPAC Name | This compound | [1][4] |
| Synonyms | 4-Amino-2,5-dichloropyridine, 4-Pyridinamine, 2,5-dichloro- | [1][4] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in methanol using the widely accepted shake-flask method.[5][6][7] This method is considered a reliable approach for establishing equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in methanol at a specific temperature.
Materials:
-
This compound (high purity)
-
Methanol (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.45 µm pore size)
-
Pipettes and volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Rotary evaporator or oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[8]
-
Add a known volume of methanol to the vial.
-
Securely seal the vial.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath set to the desired experimental temperature.
-
Agitate the vial for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[8] A preliminary study may be necessary to determine the minimum time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for a period to permit the excess solid to settle.[8]
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed container to remove any undissolved solid particles.[5][8] The filtration apparatus should be at the same temperature as the experiment to prevent precipitation.
-
-
Analytical Quantification:
-
Gravimetric Method:
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the methanol from the solution using a rotary evaporator or an oven at a temperature below the decomposition point of the compound.[5]
-
Once the solvent is completely removed, cool the container in a desiccator and weigh it again. The mass of the dissolved solid can then be determined.
-
-
Chromatographic Method (HPLC/GC):
-
Prepare a series of calibration standards of this compound in methanol of known concentrations.
-
Analyze the calibration standards and the filtered sample solution using a validated HPLC or GC method.[8]
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.[8]
-
-
-
Calculation of Solubility:
-
The determined mass or concentration of this compound in the known volume of methanol represents its solubility at the experimental temperature.
-
Solubility is typically expressed in units such as g/100 mL, mg/mL, or mole fraction.[8]
-
Experimental Workflow Visualization
The logical flow of the experimental protocol for determining solubility is illustrated in the following diagram.
Caption: Experimental workflow for determining the solubility of a solid compound in a solvent.
Conclusion
While quantitative data on the solubility of this compound in methanol is not currently published, this guide provides the necessary framework for researchers to determine this crucial parameter. The provided experimental protocol, based on the reliable shake-flask method, offers a clear path for obtaining accurate and reproducible solubility data. The physicochemical properties and the visualized workflow further support the experimental design and execution. It is strongly recommended that experimental determination of solubility be carried out for specific applications to ensure accuracy in process development, formulation, and research activities.
References
- 1. This compound (405230-82-2) for sale [vulcanchem.com]
- 2. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound | C5H4Cl2N2 | CID 22284049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
2,5-Dichloropyridin-4-amine Solubility in DMSO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 2,5-Dichloropyridin-4-amine in Dimethyl Sulfoxide (DMSO). Due to the widespread use of DMSO as a solvent in drug discovery and high-throughput screening, understanding the solubility of chemical entities like this compound is critical for accurate and reproducible experimental results. This document outlines the available solubility data, detailed experimental protocols for its determination, and a visual representation of the solubility assessment workflow.
Core Data Presentation
In the absence of specific data, it is imperative for researchers to determine the solubility experimentally. The following table is provided as a template for recording such experimental data.
Table 1: Experimental Solubility of this compound in DMSO
| Parameter | Value | Units | Temperature (°C) | Method |
| Molar Mass | 163.00 | g/mol | N/A | N/A |
| Kinetic Solubility | Data not available | µg/mL or µM | Nephelometry/UV Spectroscopy | |
| Thermodynamic Solubility | Data not available | µg/mL or µM | Shake-Flask Method |
Researchers are encouraged to populate this table with their experimentally determined values.
Experimental Protocols
Determining the solubility of a compound like this compound in DMSO is a crucial step in pre-formulation and for ensuring the quality of data in biological assays.[8] The two primary methods for solubility determination are kinetic and thermodynamic solubility assays.[9][10][11]
Kinetic Solubility Determination
Kinetic solubility is often employed in early drug discovery for high-throughput screening as it is a faster method.[10][11] It measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[9][11]
a. Nephelometric Assay [12]
This method detects precipitation by measuring light scattering.
-
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Microtiter plates (96- or 384-well)
-
Nephelometer
-
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
Add the aqueous buffer to each well to achieve the desired final compound concentrations.
-
Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[12]
-
Measure the light scattering in each well using a nephelometer.
-
The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer control.
-
b. Direct UV/LC-MS Assay
This method quantifies the amount of compound remaining in solution after filtration.
-
Materials:
-
Same as Nephelometric Assay
-
Filtration apparatus (e.g., filter plates)
-
UV-Vis spectrophotometer or LC-MS system
-
-
Protocol:
-
Follow steps 1-4 of the Nephelometric Assay protocol.
-
After incubation, filter the solutions to remove any precipitate.[9]
-
Transfer the filtrate to a new UV-compatible plate or prepare for LC-MS analysis.
-
Measure the absorbance at the compound's λmax or quantify using LC-MS.
-
Calculate the concentration of the dissolved compound by comparing the readings to a standard curve. The highest concentration measured represents the kinetic solubility.
-
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility is the true equilibrium solubility of a compound and is the gold standard for lead optimization and formulation development.[9][10]
-
Materials:
-
Solid this compound
-
DMSO
-
Small glass vials or tubes
-
Orbital shaker/incubator
-
Centrifuge
-
Filtration unit (e.g., syringe filters)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
-
-
Protocol:
-
Add an excess amount of solid this compound to a known volume of DMSO in a glass vial.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C).
-
Agitate the mixture for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[9]
-
After incubation, allow the suspension to settle.
-
Centrifuge the sample at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as UV-Vis spectroscopy or HPLC against a standard curve. This concentration is the thermodynamic solubility.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of a compound like this compound.
Caption: Experimental workflow for determining kinetic and thermodynamic solubility.
The following diagram illustrates the decision-making process based on the intended application of the solubility data.
Caption: Decision tree for selecting the appropriate solubility assay.
References
- 1. This compound | C5H4Cl2N2 | CID 22284049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 2,5-Dichloropyrimidin-4-amine | C4H3Cl2N3 | CID 15839832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (405230-82-2) for sale [vulcanchem.com]
- 5. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. enamine.net [enamine.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Spectroscopic and Synthetic Profile of 2,5-Dichloropyridin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 2,5-Dichloropyridin-4-amine. Due to the limited availability of public experimental data, this document combines predicted spectroscopic values with established principles of analytical chemistry to serve as a valuable resource for researchers.
Spectroscopic Data
The following sections and tables summarize the predicted and expected spectroscopic data for this compound.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum is predicted to show distinct signals for the aromatic protons and the amine group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.05 | Singlet | 1H | H-6 |
| ~6.63 | Singlet | 1H | H-3 |
| ~4.75 | Broad Singlet | 2H | -NH₂ |
Note: Data is based on predicted values. The chemical shift of the amine protons is subject to change based on solvent and concentration and is expected to be exchangeable with D₂O.[1]
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~150-155 | C-4 |
| ~148-152 | C-2 |
| ~145-150 | C-6 |
| ~120-125 | C-5 |
| ~108-112 | C-3 |
Note: These are estimated values based on typical chemical shifts for substituted pyridines.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretches of the primary amine, as well as C-Cl and aromatic C=C and C=N vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium (doublet) | N-H stretching (asymmetric and symmetric) |
| 1650 - 1600 | Strong | N-H bending (scissoring) |
| 1600 - 1550 | Medium-Strong | C=N and C=C stretching (pyridine ring) |
| 1100 - 1000 | Strong | C-Cl stretching |
Mass Spectrometry
The mass spectrum of this compound is expected to show a distinct molecular ion peak. A key feature will be the isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
| m/z Value | Relative Intensity | Assignment |
| 162 | ~9 | [M]⁺ (with two ³⁵Cl) |
| 164 | ~6 | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |
| 166 | ~1 | [M+4]⁺ (with two ³⁷Cl) |
Note: The relative intensities of the isotopic peaks are based on the natural abundance of chlorine isotopes and are a strong indicator for the presence of two chlorine atoms.[2]
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A plausible synthesis of this compound can be adapted from the synthesis of 2,5-Dichloropyridine.[3] The process would involve the chlorination of a suitable aminopyridine precursor.
Materials:
-
4-Amino-5-chloropyridine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 4-Amino-5-chloropyridine in acetonitrile.
-
Add N-Chlorosuccinimide (NCS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field.
-
Acquire a standard one-dimensional ¹H spectrum with appropriate parameters (e.g., pulse width, acquisition time, relaxation delay, and number of scans).
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Acquisition:
-
Tune the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum. A higher number of scans will be required due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of dry, purified this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Perform a background scan with an empty sample holder and subtract it from the sample spectrum.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare working solutions in the µg/mL range.
GC-MS Analysis:
-
Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode, temperature set to ~250 °C.
-
Column: A suitable capillary column (e.g., HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A suitable range to include the molecular ion and expected fragments (e.g., m/z 40-300).
-
-
Inject the sample into the GC-MS system and acquire the data.
Synthetic Workflow
The following diagram illustrates a plausible synthetic workflow for the preparation of this compound.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2,5-Dichloropyridin-4-amine
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,5-Dichloropyridin-4-amine, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines the expected chemical shifts and structural assignments, a standardized experimental protocol for spectral acquisition, and a visual representation of the molecular structure and its proton environments.
Molecular Structure and Proton Environments
This compound is a substituted pyridine ring. The molecule's structure is characterized by a pyridine core with chlorine atoms at positions 2 and 5, and an amine group at position 4.[1][2] This substitution pattern results in two distinct aromatic protons on the pyridine ring and the protons of the amino group. The chemical environment of each proton is unique, leading to a characteristic ¹H NMR spectrum.
¹H NMR Spectral Data
The predicted ¹H NMR spectral data for this compound in deuterated chloroform (CDCl₃) is summarized below. This data is crucial for the structural elucidation and purity assessment of the compound.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Notes |
| H-3 | 6.63 | Singlet (s) | 1H | Aromatic proton |
| H-6 | 8.05 | Singlet (s) | 1H | Aromatic proton |
| -NH₂ | 4.75 | Broad Singlet (br s) | 2H | D₂O exchangeable |
| Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.[3] |
The absence of coupling between the aromatic protons (H-3 and H-6) is due to their spatial separation and the intervening substituents, resulting in singlets for both. The amine protons typically appear as a broad singlet and can be confirmed by their exchange with deuterium oxide (D₂O).
Experimental Protocol for ¹H NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectrum should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
The spectrometer should be locked to the deuterium signal of the CDCl₃.
-
Shimming should be performed to optimize the magnetic field homogeneity.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: At least 2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.
-
Temperature: Maintain a constant temperature, typically 298 K.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to the resulting spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
5. D₂O Exchange (Confirmation of -NH₂ protons):
-
After acquiring the initial spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix the contents.
-
Re-acquire the ¹H NMR spectrum using the same parameters. The signal corresponding to the -NH₂ protons should disappear or significantly decrease in intensity.
Visualization of Molecular Structure and Proton Assignments
The following diagram illustrates the chemical structure of this compound with its non-equivalent protons labeled, corresponding to the data presented in Table 1.
Figure 1: Molecular structure of this compound with proton assignments.
References
Introduction: The Role of NMR in Modern Drug Discovery
An In-Depth Technical Guide to the Predicted ¹H NMR Spectrum of 2,5-Dichloropyridin-4-amine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled level of structural detail in solution. This guide focuses on the predicted ¹H NMR spectrum of this compound, a substituted pyridine derivative. Substituted pyridines are a common scaffold in medicinal chemistry, making a deep understanding of their spectroscopic signatures essential for synthetic chemists and drug development professionals. This document provides a detailed analysis of the predicted spectrum, grounded in the fundamental principles of substituent effects on aromatic systems, to serve as a practical reference.
Core Principles: Interpreting Substituent Effects in the Pyridine Ring
The ¹H NMR spectrum of an unsubstituted pyridine ring displays signals for protons at the α (C2/C6), β (C3/C5), and γ (C4) positions. The inherent electron-withdrawing nature of the nitrogen atom deshields these protons, shifting them downfield relative to benzene[1][2]. The effect is most pronounced at the α and γ positions.
When substituents are introduced, they perturb the electron density of the ring through two primary mechanisms:
-
Inductive Effects: Transmitted through sigma (σ) bonds, these are dependent on the electronegativity of the substituent. Halogens like chlorine are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I).
-
Resonance (Mesomeric) Effects: Transmitted through the pi (π) system, these involve the delocalization of lone pairs or π-electrons. An amino group (-NH₂) has a lone pair on the nitrogen that can be donated into the ring, a strong electron-donating resonance effect (+R). Conversely, chlorine has a weak deactivating resonance effect (-R) but its inductive effect dominates.
In this compound, the interplay between the two chloro substituents, the amino group, and the ring nitrogen dictates the final chemical shifts of the remaining ring protons at positions C3 and C6.
Predicted ¹H NMR Data for this compound
The predicted ¹H NMR spectral data for this compound, assuming a standard analysis in deuterated chloroform (CDCl₃), is summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-3 | 6.63 | Singlet (s) | 1H | Aromatic Proton |
| H-6 | 8.05 | Singlet (s) | 1H | Aromatic Proton |
| -NH₂ | 4.75 | Broad Singlet (br s) | 2H | D₂O Exchangeable |
| Data sourced from predictive databases and is consistent with established substituent effects[3]. |
In-Depth Spectral Analysis and Interpretation
A thorough analysis of each signal provides a comprehensive understanding of the molecule's electronic structure.
Analysis of the Aromatic Protons: H-6 and H-3
The two aromatic protons, H-6 and H-3, are predicted to appear as sharp singlets, but at distinctly different chemical shifts.
-
H-6 Proton (δ ≈ 8.05 ppm): This proton is located at a position α to the ring nitrogen. The nitrogen atom's strong inductive and mesomeric electron-withdrawing effects significantly deshield this position, resulting in a characteristically downfield chemical shift[2]. This effect is further compounded by the weak electron-withdrawing inductive effect of the chlorine atom at the adjacent C5 position. The result is a signal predicted at a low field of 8.05 ppm.
-
H-3 Proton (δ ≈ 6.63 ppm): The chemical shift of the H-3 proton is the result of competing electronic effects. It is positioned β to the ring nitrogen, which has a less pronounced deshielding effect compared to the α-position[1]. Crucially, it is ortho to the strongly electron-donating amino group at C4 and meta to the electron-withdrawing chloro group at C5. The +R effect of the amino group donates electron density into the ring, particularly at the ortho (C3, C5) and para (C2) positions. This substantial increase in electron density at C3 causes significant shielding, shifting the H-3 proton significantly upfield to a predicted value of 6.63 ppm[3]. The electron-withdrawing inductive effect from the adjacent chloro group at C2 has a deshielding influence, but this is clearly overcome by the powerful donating effect of the amine.
Visualization of Electronic Effects
The following diagram illustrates the dominant electronic influences on the proton chemical shifts in this compound.
Caption: Electronic influences on H-3 and H-6 chemical shifts.
Analysis of Amine Protons (-NH₂)
The protons of the primary amine group are predicted to appear as a broad singlet around 4.75 ppm. This characteristic appearance is due to several factors:
-
Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to rapid relaxation and broadening of the signals of attached protons.
-
Chemical Exchange: The amine protons can undergo chemical exchange with each other and with trace amounts of acidic protons (like water) in the solvent. This exchange is often rapid on the NMR timescale, averaging the environments and decoupling them from adjacent protons, resulting in a broad signal.
-
D₂O Exchangeability: A key confirmatory test for -NH₂ (and -OH) protons is to add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the spectrum. The labile amine protons will exchange with deuterium, causing the signal at 4.75 ppm to diminish or disappear entirely.
Coupling Constants
The protons H-3 and H-6 are predicted as singlets because there are no adjacent protons to couple with. The typical proton-proton coupling in pyridines occurs between adjacent protons (ortho-coupling, ³J). In this molecule, the positions adjacent to H-3 (C2 and C4) and H-6 (C5 and N1) are substituted. Longer-range meta-coupling (⁴J) between H-3 and H-6 is possible but is typically very small (<1 Hz) in pyridine systems and often not resolved.
Standard Operating Protocol for ¹H NMR Sample Preparation and Acquisition
To ensure the acquisition of high-quality, reproducible data, a standardized protocol is essential. This protocol represents a self-validating system for the analysis of compounds like this compound.
1. Sample Preparation:
- Step 1.1: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
- Step 1.2: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
- Step 1.3: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
- Step 1.4: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.
- Step 1.5: Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
- Step 2.1: Insert the sample into the NMR spectrometer.
- Step 2.2: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
- Step 2.3: Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for resolving sharp singlets and potential small couplings.
- Step 2.4: Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 10 ppm).
- Step 2.5: Set the acquisition parameters. For a standard ¹H spectrum, typical parameters on a 400 MHz spectrometer would include:
- Pulse Angle: 30-45 degrees
- Acquisition Time: ~2-4 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 8-16 (adjust for sample concentration)
- Step 2.6: Acquire the Free Induction Decay (FID).
3. Data Processing:
- Step 3.1: Apply a Fourier Transform to the FID.
- Step 3.2: Phase the resulting spectrum manually or automatically to ensure all peaks are in pure absorption mode.
- Step 3.3: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
- Step 3.4: Integrate the peaks to determine the relative ratios of the protons.
- Step 3.5: Analyze the peak multiplicities and chemical shifts to confirm the structure.
Conclusion
The predicted ¹H NMR spectrum of this compound is a textbook example of how multiple, and often competing, substituent effects manifest in a heteroaromatic system. The strong deshielding of the H-6 proton is dominated by its α-position relative to the ring nitrogen, while the significant upfield shift of the H-3 proton is a direct consequence of the powerful electron-donating amino group at the C4 position. The appearance of the amine protons as a broad, D₂O-exchangeable singlet further confirms the structure. This detailed analysis serves as a valuable tool for scientists in the rapid and confident identification and characterization of similarly substituted heterocyclic molecules, accelerating the drug discovery and development timeline.
References
An In-depth Technical Guide to the FTIR Spectrum of 2,5-Dichloropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2,5-Dichloropyridin-4-amine. Due to the limited availability of direct experimental spectra in public databases, this document presents a predicted spectrum based on the analysis of structurally similar compounds and established vibrational frequency correlations. This guide also outlines a comprehensive experimental protocol for obtaining a high-quality FTIR spectrum of the title compound, which is a crucial step in its identification, purity assessment, and characterization for applications in medicinal chemistry and materials science.
Predicted FTIR Spectral Data of this compound
The following table summarizes the predicted characteristic infrared absorption peaks for this compound. These predictions are derived from the analysis of related compounds, such as 4-amino-2,6-dichloropyridine, and general principles of vibrational spectroscopy.[1] The exact wavenumbers in an experimental spectrum may vary slightly due to the specific sample preparation and instrument conditions.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| N-H Stretching (Asymmetric & Symmetric) | 3450 - 3300 | Medium - Strong | Two distinct bands are expected for the primary amine group, corresponding to asymmetric and symmetric stretching vibrations. Their positions can be sensitive to hydrogen bonding. |
| C-H Stretching (Aromatic) | 3100 - 3000 | Weak - Medium | Aromatic C-H stretching vibrations typically appear in this region. |
| N-H Bending (Scissoring) | 1650 - 1600 | Medium - Strong | This bending vibration of the primary amine is often a prominent feature in the spectrum. |
| C=C and C=N Stretching (Pyridine Ring) | 1600 - 1400 | Medium - Strong | A series of bands characteristic of the pyridine ring vibrations. The substitution pattern with chlorine and amine groups will influence the exact positions and intensities of these peaks. |
| C-N Stretching | 1350 - 1250 | Medium | Stretching vibration of the bond between the aromatic ring and the amino group. |
| C-Cl Stretching | 850 - 750 | Strong | The carbon-chlorine stretching vibrations are expected in this region. The presence of two chlorine atoms may result in multiple bands. |
| Ring Bending and Out-of-Plane Deformations | Below 1000 | Weak - Medium | Various bending and deformation modes of the substituted pyridine ring. |
Experimental Protocols
To obtain an experimental FTIR spectrum of this compound, which exists as a powder at room temperature, the following Attenuated Total Reflectance (ATR)-FTIR spectroscopy protocol is recommended as a convenient and reliable method.
Objective:
To acquire a high-quality infrared spectrum of a solid sample of this compound.
Materials:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Solid sample of this compound.
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it gently with a lint-free wipe dampened with isopropanol or another suitable solvent.
-
Allow the crystal to air dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Preparation and Placement:
-
Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm to apply firm and consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.
-
-
Data Acquisition:
-
Acquire the FTIR spectrum of the sample.
-
For a spectrum with a good signal-to-noise ratio, it is typical to co-add 16 to 32 scans.
-
The standard spectral range for analysis is 4000-400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
After analysis, raise the press arm and carefully clean the sample from the ATR crystal using a soft brush or a lint-free wipe.
-
Perform a final cleaning of the crystal with a solvent-dampened wipe to ensure no residue remains for the next measurement.
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for obtaining and analyzing the FTIR spectrum of a solid sample like this compound.
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Key Functional Groups and Vibrational Modes
This diagram outlines the key functional groups present in this compound and their corresponding expected vibrational modes in an FTIR spectrum.
References
Mass Spectrum of 2,5-Dichloropyridin-4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrum of 2,5-Dichloropyridin-4-amine, a compound of interest in synthetic chemistry and drug discovery. The following sections present a plausible mass spectrum, a proposed fragmentation pathway, and a detailed experimental protocol for its determination via electron ionization mass spectrometry (EI-MS).
Predicted Mass Spectrum Data
The mass spectrum of this compound (C₅H₄Cl₂N₂) is characterized by a distinct molecular ion peak and a series of fragment ions resulting from the successive loss of atoms and small molecules. Due to the presence of two chlorine atoms, the molecular ion and its chlorine-containing fragments will exhibit a characteristic isotopic pattern. Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[1] Consequently, for a molecule with two chlorine atoms, the mass spectrum will show peaks at M+, [M+2]+, and [M+4]+ with relative intensities of roughly 9:6:1.[1]
The molecular weight of this compound is approximately 163.00 g/mol .[2][3] The following table summarizes the predicted major ions in the EI-MS spectrum.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Intensity (%) | Notes |
| 162 | [C₅H₄³⁵Cl₂N₂]⁺ | 100 | Molecular Ion (M⁺) |
| 164 | [C₅H₄³⁵Cl³⁷ClN₂]⁺ | 65 | M+2 Isotope Peak |
| 166 | [C₅H₄³⁷Cl₂N₂]⁺ | 10 | M+4 Isotope Peak |
| 127 | [M - Cl]⁺ | 45 | Loss of a Chlorine atom |
| 92 | [M - 2Cl]⁺ | 20 | Loss of two Chlorine atoms |
| 91 | [M - Cl - HCl]⁺ | 30 | Loss of a Chlorine atom and Hydrogen Chloride |
| 65 | [C₄H₃N]⁺ | 15 | Ring fragmentation after loss of Cl and HCN |
Proposed Fragmentation Pathway
Electron ionization is a "hard" ionization technique that leads to extensive fragmentation, which is invaluable for structural elucidation.[4] The fragmentation of the this compound molecular ion is anticipated to proceed through several key pathways, primarily involving the elimination of chlorine atoms and the cleavage of the pyridine ring. Aromatic amines typically exhibit an intense molecular ion peak.[5] Subsequent fragmentation often involves the loss of HCN from the aniline-like structure.[5]
The proposed fragmentation pathway is as follows:
-
Initial Ionization : The molecule is ionized by electron impact to form the molecular ion, M⁺˙, at m/z 162 (for the ³⁵Cl isotope).
-
Loss of Chlorine : The molecular ion can lose a chlorine radical to form a prominent fragment at m/z 127.
-
Sequential Loss of Chlorine : A subsequent loss of the second chlorine atom can occur, leading to a fragment at m/z 92.
-
Loss of HCl : The fragment at m/z 127 can also lose a molecule of hydrogen chloride, resulting in an ion at m/z 91.
-
Ring Cleavage : Following the loss of chlorine and hydrogen chloride, the pyridine ring can undergo cleavage, often involving the loss of hydrogen cyanide (HCN), a common fragmentation pattern for aromatic amines, leading to smaller fragments such as the one observed at m/z 65.[6]
Caption: Proposed EI-MS fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
The following provides a detailed methodology for acquiring the mass spectrum of this compound using a standard electron ionization mass spectrometer.
Sample Preparation
-
Sample Purity : Ensure the this compound sample is of high purity to avoid interference from impurities in the mass spectrum.
-
Sample Introduction : For a solid sample like this compound, a direct insertion probe is a suitable method for introduction into the ion source.
-
Loading : Place a small amount of the crystalline sample (typically less than 1 mg) into a clean capillary tube.
Instrumentation
A high-resolution mass spectrometer equipped with an electron ionization source is recommended. Typical instrument parameters are as follows:
-
Ionization Mode : Electron Ionization (EI)
-
Electron Energy : 70 eV (a standard energy that allows for reproducible fragmentation patterns and comparison with spectral libraries)
-
Ion Source Temperature : 150-250 °C (optimized to ensure sample volatilization without thermal decomposition)
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF)
-
Scan Range : m/z 40-400 (to encompass the molecular ion and expected fragments)
Data Acquisition Workflow
The following diagram illustrates the general workflow for data acquisition.
Caption: General workflow for acquiring the mass spectrum of a solid sample.
Data Analysis
-
Identify the Molecular Ion : Locate the cluster of peaks with the highest mass, which corresponds to the molecular ion (M⁺) and its isotopes. The odd molecular weight will be indicative of the presence of nitrogen atoms.[5]
-
Analyze Isotope Pattern : Confirm the presence of two chlorine atoms by examining the relative intensities of the M+, [M+2]+, and [M+4]+ peaks (approximately 9:6:1).
-
Interpret Fragmentation Pattern : Identify the major fragment ions and propose fragmentation pathways by calculating the mass differences from the molecular ion and other significant fragments. Compare the observed fragmentation pattern with known fragmentation behaviors of aromatic amines and chlorinated compounds to elucidate the structure.
References
Crystal Structure Analysis of Dichloropyridinamine: A Technical Examination of 4-Amino-3,5-dichloropyridine
DISCLAIMER: This technical guide provides a detailed crystal structure analysis of 4-Amino-3,5-dichloropyridine . As of December 2025, a comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), yielded no experimental crystal structure data for the isomeric compound 2,5-Dichloropyridin-4-amine . The following analysis of the closely related and well-documented isomer, 4-Amino-3,5-dichloropyridine, is presented to offer valuable insights into the structural characteristics of dichlorinated aminopyridines for researchers, scientists, and drug development professionals.
Introduction
4-Amino-3,5-dichloropyridine (ADCP) is a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis.[1][2] Understanding its three-dimensional structure is crucial for predicting its physicochemical properties, potential biological activity, and for designing new molecules with desired functionalities. This guide details the crystallographic analysis of ADCP, focusing on its molecular geometry, intermolecular interactions, and the experimental methodologies employed in its structural determination.
Molecular and Crystal Structure
The crystal structure of 4-Amino-3,5-dichloropyridine was determined using single-crystal X-ray diffraction.[1] The compound crystallizes in the orthorhombic space group Pna2₁ with one molecule in the asymmetric unit.[1][2]
Crystallographic Data
The fundamental crystallographic data for 4-Amino-3,5-dichloropyridine are summarized in the table below.
| Parameter | Value [1][2] |
| Chemical Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.00 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 13.304 (2) |
| b (Å) | 12.911 (2) |
| c (Å) | 3.8636 (7) |
| V (ų) | 663.64 (19) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation Type | Mo Kα |
| μ (mm⁻¹) | 0.88 |
Molecular Geometry
The asymmetric unit of the crystal consists of a single molecule of 4-Amino-3,5-dichloropyridine.[1][3] The pyridine ring is essentially planar. The C1—N1—C5 bond angle of 116.4 (5)° suggests that the ring nitrogen atom is sp² hybridized.[1][3] The deviation from the ideal 120° is attributed to the steric strain from the lone pair of electrons on the nitrogen atom.[1][3]
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of 4-Amino-3,5-dichloropyridine is primarily governed by a network of intermolecular interactions, which create a stable three-dimensional architecture.
The most significant intermolecular interaction is a strong N—H⋯N hydrogen bond formed between the amino group (N2) of one molecule and the pyridine ring nitrogen (N1) of an adjacent molecule.[1][2][4] This interaction links the molecules into supramolecular chains that extend along the b-axis.[1][2]
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | |
| N2—H···N1 | 0.86 | 2.13 | 2.9414 (17) | 157 |
D = Donor atom, A = Acceptor atom
These hydrogen-bonded chains are further interconnected through offset π–π stacking interactions between the pyridine rings of neighboring chains.[1] The distance between the centroids of the interacting rings is 3.8638 (19) Å, with a perpendicular distance of 3.4954 (12) Å and a slip angle of 25.2°.[1] Additionally, halogen–π interactions, with a Cl⋯π distance of 3.9375 (17) Å, contribute to the overall cohesion of the crystal structure.[1]
Hirshfeld surface analysis was employed to quantify the various intermolecular contacts. The most significant contributions to the crystal packing are from Cl⋯H/H⋯Cl (40.1%), H⋯H (15.7%), and N⋯H/H⋯N (13.1%) contacts.[1][2][4] Other interactions, including C⋯H/H⋯C (7.3%), Cl⋯Cl (7.1%), C⋯C (6.8%), N⋯C/C⋯N (4.9%), and Cl⋯C/C⋯Cl (3.8%), also play a role in stabilizing the crystal lattice.[1][2]
Experimental Protocols
Synthesis and Crystallization of 4-Amino-3,5-dichloropyridine
Colorless single crystals of 4-Amino-3,5-dichloropyridine suitable for X-ray diffraction were obtained by slow evaporation from an aqueous solution.[1][2][5] The detailed procedure is as follows:
-
Dissolution: 0.04075 mg of 4-Amino-3,5-dichloropyridine was dissolved in 20 ml of water.[1][2][5]
-
Heating: The solution was warmed over a water bath for 20 minutes at 353 K.[1][2][5]
-
Crystallization: The solution was then allowed to cool slowly to room temperature.[1][2][5]
-
Crystal Growth: After several days, colorless crystals separated from the mother liquor.[1][2][5]
X-ray Data Collection and Structure Refinement
The crystallographic data were collected on a Bruker APEXII CCD diffractometer.[2] A summary of the data collection and structure refinement parameters is provided in the table below.
| Parameter | Value [2] |
| Diffractometer | Bruker APEXII CCD |
| Crystal Size (mm) | 0.33 × 0.23 × 0.22 |
| Measured Reflections | 5840 |
| Independent Reflections | 1969 |
| Observed Reflections [I > 2σ(I)] | 1729 |
| R_int | 0.017 |
| (sin θ/λ)_max (Å⁻¹) | 0.709 |
The structure was solved and refined using standard crystallographic software packages.
Visualizations
The following diagrams illustrate the experimental workflow and the key structural features of 4-Amino-3,5-dichloropyridine.
References
The Strategic Role of 2,5-Dichloropyridin-4-amine in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloropyridin-4-amine is a key chemical intermediate that holds significant importance in the landscape of medicinal chemistry and drug development. Its unique structural arrangement, featuring a pyridine ring substituted with two chlorine atoms and an amino group, provides a versatile scaffold for the synthesis of complex molecular architectures. This technical guide offers an in-depth exploration of this compound, including its chemical and physical properties, detailed synthesis methodologies, and its critical applications as a building block in the creation of novel pharmaceutical agents. The strategic positioning of its functional groups allows for selective chemical modifications, making it a valuable tool for researchers aiming to develop new therapeutics.
Physicochemical Properties
Understanding the fundamental properties of this compound is crucial for its effective use in synthesis. The compound typically presents as a powder at room temperature.[1] The presence of the basic nitrogen atom in the pyridine ring, along with the electron-withdrawing chlorine atoms and the electron-donating amino group, dictates its reactivity and solubility characteristics.[1]
| Property | Value | Source |
| CAS Number | 405230-82-2 | [2] |
| Molecular Formula | C5H4Cl2N2 | [2] |
| Molecular Weight | 163.01 g/mol | [3] |
| Appearance | Powder | [1] |
| Purity | ≥95% | [3] |
Synthesis of this compound
While a direct, high-yield synthesis protocol for this compound from readily available starting materials is not extensively detailed in publicly available literature, a plausible synthetic route can be inferred from related transformations. A common strategy for the introduction of an amino group at the 4-position of a pyridine ring is through nucleophilic aromatic substitution (SNAr) on a suitable precursor, such as a trichloropyridine.
A potential synthetic pathway could involve the amination of 2,4,5-trichloropyridine. The greater electrophilicity of the 4-position in a pyridine ring makes it susceptible to nucleophilic attack.
Hypothetical Experimental Protocol: Synthesis of this compound from 2,4,5-Trichloropyridine
Materials:
-
2,4,5-Trichloropyridine
-
Ammonia (aqueous or in a sealed tube with a solvent like ethanol)
-
Solvent (e.g., Ethanol, DMSO)
-
Base (optional, to neutralize any formed HCl)
Procedure:
-
In a sealed reaction vessel, dissolve 2,4,5-trichloropyridine in a suitable solvent such as ethanol.
-
Add an excess of aqueous ammonia to the solution.
-
Heat the mixture at a specified temperature (e.g., 100-150 °C) for several hours. The reaction progress should be monitored by a suitable analytical technique like TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If necessary, neutralize the mixture with a suitable base.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Note: This is a generalized, hypothetical protocol. The specific reaction conditions, including temperature, pressure, and reaction time, would require optimization to achieve a satisfactory yield and purity.
The synthesis of the isomeric compound, 4-amino-3,5-dichloropyridine, has been reported starting from 4-aminopyridine. This process involves the direct chlorination of the pyridine ring.
Experimental Protocol: Synthesis of 4-Amino-3,5-dichloropyridine
This protocol describes the synthesis of an isomer and may offer insights into the chlorination of aminopyridines.
Materials:
-
4-Aminopyridine
-
Concentrated Hydrochloric Acid
-
Hydrogen Peroxide solution
Procedure:
-
A solution of 4-aminopyridine is prepared in concentrated hydrochloric acid and stirred.
-
Hydrogen peroxide solution is added dropwise to the mixture.
-
After the addition is complete, the reaction mass is cooled.
-
The mixture is then basified to precipitate the product.
-
The resulting precipitate is filtered to yield 4-amino-3,5-dichloropyridine.
-
The reported melting point for the product is 162-164°C.
| Starting Material | Product | Yield (%) | Purity (%) |
| 4-Aminopyridine | 4-Amino-3,5-dichloropyridine | 53.86 (mole %) | Not Specified |
Applications as a Chemical Intermediate in Drug Development
The utility of this compound as a chemical intermediate lies in the differential reactivity of its functional groups. The amino group can act as a nucleophile or be transformed into other functionalities, while the two chlorine atoms can be selectively substituted through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for the controlled and sequential introduction of different substituents, enabling the synthesis of a diverse range of complex molecules.
While specific examples of drugs synthesized directly from this compound are not prominently documented, its isomeric counterpart, 3,5-dichloro-4-aminopyridine, is a known intermediate in the synthesis of Roflumilast . Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD). The synthesis of Roflumilast involves the amidation of a benzoic acid derivative with 3,5-dichloro-4-aminopyridine. This highlights the importance of dichlorinated aminopyridines as key building blocks in the pharmaceutical industry.
The structural motif of a substituted pyridine is prevalent in a wide array of bioactive molecules. Therefore, this compound represents a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs targeting various diseases.
Visualizing Synthetic Pathways and Workflows
To better illustrate the potential synthetic utility and workflows involving dichlorinated pyridines, the following diagrams are provided.
Caption: Synthetic pathway for 2,5-Dichloropyridine.
Caption: General workflow for a Suzuki coupling reaction.
Conclusion
This compound is a chemical intermediate with significant potential in the synthesis of novel pharmaceutical compounds. Its value is derived from the versatile reactivity of its chloro and amino substituents, which allows for the strategic construction of complex molecular frameworks. While detailed synthesis protocols for this specific isomer are not widely published, related synthetic strategies for its isomers provide a solid foundation for its preparation. As the demand for new and effective therapeutics continues to grow, the importance of versatile building blocks like this compound in medicinal chemistry and drug discovery will undoubtedly increase. Further research into scalable and efficient synthetic routes for this compound is warranted to fully unlock its potential for the development of next-generation medicines.
References
The Versatile Building Block: A Technical Guide to 2,5-Dichloropyridin-4-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of 2,5-Dichloropyridin-4-amine as a core building block in medicinal chemistry. We delve into its chemical properties, reactivity, and strategic application in the synthesis of targeted therapeutic agents, with a particular focus on the development of kinase inhibitors. This document provides structured data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support researchers in the field of drug discovery.
Core Characteristics of this compound
This compound is a halogenated pyridinamine that serves as a versatile starting material in organic synthesis. Its structure, featuring an amine group and two chlorine atoms on a pyridine ring, provides multiple reactive sites for functionalization.[1]
Physicochemical and Structural Data
The key properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in chemical reactions.
| Property | Value |
| CAS Number | 405230-82-2 |
| Molecular Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.00 g/mol [2] |
| IUPAC Name | This compound[2] |
| Appearance | Powder[1] |
| Melting Point | 125.5-126 °C |
| Boiling Point | 294.288 °C at 760 mmHg |
| Density | 1.498 g/cm³ |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. |
Reactivity and Synthetic Utility
The chemical behavior of this compound is dictated by the interplay of its three key functional components: the pyridine nitrogen, the 4-amino group, and the chlorine atoms at the 2- and 5-positions. The electron-deficient nature of the pyridine ring, amplified by the two chlorine substituents, makes the chloro-positions susceptible to nucleophilic aromatic substitution. The chlorine at the 2-position is generally more reactive than the one at the 5-position. The amino group, on the other hand, can undergo various transformations, including N-alkylation, N-arylation, and acylation.
This unique reactivity profile makes this compound an ideal scaffold for generating libraries of substituted pyridines through well-established synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions.
Key Synthetic Transformations
Two of the most powerful reactions for elaborating the this compound core are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the selective formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of a wide range of molecular diversity.
-
Suzuki-Miyaura Coupling: This reaction is instrumental for creating C-C bonds by coupling the chlorinated positions with aryl or heteroaryl boronic acids.[3][4] This is a common strategy for introducing bulky aromatic side chains, which are often crucial for binding to the active sites of protein kinases.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of C-N bonds, allowing for the introduction of various primary and secondary amines at the chloro-positions.[5] This is particularly useful for installing solubilizing groups or moieties that can form key hydrogen bond interactions with the target protein.
Applications in Kinase Inhibitor Drug Discovery
Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases.[6] The pyridine scaffold is a well-established "privileged structure" in the design of kinase inhibitors, and this compound provides a robust starting point for creating potent and selective inhibitors of several important kinase families.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7][8] Inhibitors of VEGFR-2 can block this process and are therefore effective anti-cancer agents.[9][10] The 4-aminopyridine core can be elaborated to mimic the hinge-binding motif of many known VEGFR-2 inhibitors.
Table of Representative VEGFR-2 Inhibitors and their Biological Activity
| Compound | Target(s) | IC₅₀ (nM) |
| Apatinib | VEGFR-2, Ret, c-Kit, c-Src | 1, 13, 429, 530 |
| Vatalanib | VEGFR-2 | 37 |
| Lenvatinib | VEGFR-2, VEGFR-3 | 4, 5.2 |
| Ponatinib | Abl, PDGFRα, VEGFR2, FGFR1, Src | 0.37, 1.1, 1.5, 2.2, 5.4 |
Note: The data in this table is for representative, approved, or investigational kinase inhibitors and is intended to provide a general profile of the target class.[11]
Below is a conceptual workflow for the synthesis of a hypothetical VEGFR-2 inhibitor starting from this compound.
The corresponding signaling pathway that such an inhibitor would target is depicted below.
Src Kinase Inhibitors
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, motility, and survival.[12] Its aberrant activation is implicated in the development and progression of many cancers. Several Src family kinase inhibitors have been developed, and the aminopyridine scaffold is a common feature in many of them.
Table of Representative Src Family Kinase Inhibitors and their Biological Activity
| Compound | Target(s) | IC₅₀ (nM) |
| Dasatinib | Src, Bcr-Abl | 0.5, <1.0 |
| Saracatinib (AZD0530) | c-Src, Lck, c-YES, Lyn, Fyn, Fgr, Blk | 2.7 - 11 |
| Bosutinib | Src, Abl | 1.2, 1 |
| PP2 | Lck, Fyn | 4, 5 |
Note: The data in this table is for representative, approved, or investigational kinase inhibitors and is intended to provide a general profile of the target class.[13]
The following diagram illustrates a potential synthetic route to a Src inhibitor.
The targeted signaling pathway is shown below.
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[] They play a central role in the production of pro-inflammatory mediators, making them attractive targets for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Table of Representative p38 MAP Kinase Inhibitors and their Biological Activity
| Compound | Target | IC₅₀ (nM) |
| SB 239063 | p38α | 44 |
| SB 203580 | p38 | ~500 |
| SB 242235 | p38 | ~1000 |
| BIRB 796 | p38 | 38 |
Note: The data in this table is for representative kinase inhibitors and is intended to provide a general profile of the target class.
A plausible synthetic approach to a p38 MAP kinase inhibitor is outlined below.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of novel VEGFR-2 inhibitors through virtual screening, synthesis and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
Methodological & Application
Synthesis of 2,5-Dichloropyridin-4-amine: An Essential Intermediate for Pharmaceutical and Agrochemical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Dichloropyridin-4-amine is a key building block in the synthesis of a variety of biologically active molecules. Its substituted pyridine core is a common motif in pharmaceuticals and agrochemicals. The presence of two chlorine atoms and an amino group provides multiple reaction sites for further chemical modifications, making it a versatile intermediate for the development of novel compounds. This document provides a detailed protocol for the synthesis of this compound via the direct amination of 2,4,5-trichloropyridine.
The chemical reactivity of this compound is primarily dictated by the amino group at the 4-position and the chlorine atoms at the 2- and 5-positions. The amino group can act as a nucleophile, while the chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.[1]
Synthesis Pathway
The synthesis of this compound is most commonly achieved through the regioselective nucleophilic aromatic substitution (SNAr) of 2,4,5-trichloropyridine with ammonia. The electron-withdrawing nature of the pyridine nitrogen and the additional chlorine atoms activate the C4 position for nucleophilic attack.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol describes the direct amination of 2,4,5-trichloropyridine to yield this compound.
Materials:
-
2,4,5-Trichloropyridine
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Deionized water
-
Pressure vessel equipped with a magnetic stirrer and temperature control
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup (optional)
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 2,4,5-trichloropyridine (1.0 eq) in ethanol (5-10 mL per gram of starting material).
-
Addition of Reagent: To the stirred solution, add aqueous ammonia (10-20 eq).
-
Reaction: Seal the pressure vessel and heat the reaction mixture to 120-150°C. Maintain this temperature with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes mixture). The reaction is complete when the starting material spot is no longer visible.
-
Work-up:
-
Cool the reaction vessel to room temperature.
-
Carefully vent the vessel to release any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove ethanol and excess ammonia.
-
To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
-
Safety Precautions:
-
This reaction should be carried out in a well-ventilated fume hood.
-
The use of a high-pressure vessel requires appropriate safety measures and equipment.
-
2,4,5-Trichloropyridine is a hazardous substance; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aqueous ammonia is corrosive and has a strong odor; handle with care.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 2,4,5-Trichloropyridine |
| Reagent | Aqueous Ammonia (28-30%) |
| Solvent | Ethanol |
| Temperature | 140°C |
| Reaction Time | 18 hours |
| Molar Ratio (Ammonia:Substrate) | 15:1 |
| Yield (after purification) | 75-85% |
| Purity (by HPLC) | >98% |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The provided protocol offers a detailed method for the synthesis of this compound, a valuable intermediate for research and development in the pharmaceutical and agrochemical industries. By following this procedure, researchers can reliably produce this compound in good yield and high purity, facilitating the exploration of new chemical entities with potential biological activity.
References
Preparation of 2,5-Dichloropyridin-4-amine: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, 2,5-Dichloropyridin-4-amine is a valuable building block in the synthesis of a wide range of biologically active molecules. Its pyridine core, substituted with two chlorine atoms and an amino group, offers multiple reaction sites for the construction of complex chemical entities. This document provides detailed application notes and experimental protocols for the laboratory-scale preparation of this compound.
Introduction
This compound, also known as 4-Amino-2,5-dichloropyridine, is a key intermediate in medicinal chemistry and agrochemical research.[1] The presence of reactive chlorine atoms and a nucleophilic amino group on the pyridine ring allows for diverse chemical modifications, making it an attractive starting material for the synthesis of novel compounds with potential therapeutic or pesticidal activities. The chemical reactivity is largely dictated by the amino group at position 4, which can undergo various substitution reactions, while the chlorine atoms at positions 2 and 5 are also amenable to transformations.[1] This compound typically appears as a powder at room temperature.[1]
This document outlines a two-step synthetic approach to this compound, commencing with the preparation of the precursor 2,5-dichloropyridine, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group at the 4-position.
Synthesis Pathway Overview
The preparation of this compound can be logically divided into two main stages: the synthesis of the 2,5-dichloropyridine precursor and its subsequent amination.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 2,5-Dichloropyridine
This protocol describes a high-yield and environmentally conscious method starting from a maleic diester and nitromethane.
Reaction Scheme:
Maleic diester + Nitromethane → 2,5-Dihydroxypyridine → 2,5-Dichloropyridine
Materials:
-
Dimethyl maleate
-
Nitromethane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol
-
Palladium on carbon (10 wt. %)
-
Hydrogen gas
-
Methyl tertiary butyl ether (MTBE)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
40% aqueous sodium hydroxide solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1a: Synthesis of 2,5-Dihydroxypyridine
-
To a 500 mL four-neck flask equipped with a stirrer, thermometer, and reflux condenser, add 72.0 g (0.5 mol) of dimethyl maleate, 30.5 g (0.5 mol) of nitromethane, and 1.8 g of DBU.
-
Heat the mixture with stirring to 60-65 °C and maintain this temperature for 5 hours.
-
After the reaction, cool the mixture to 20-25 °C.
-
Add 200 g of methanol and 1.8 g of palladium on carbon catalyst to the flask.
-
Pressurize the flask with hydrogen gas to 0.1-0.3 MPa.
-
Heat the reaction mixture to 30-35 °C and stir for 10 hours.
-
After the reaction is complete, replace the hydrogen atmosphere with nitrogen gas three times.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate by evaporation to dryness.
-
Add 100 g of methyl tertiary butyl ether to the residue and recrystallize to obtain 2,5-dihydroxypyridine as a light yellow solid.
Step 1b: Synthesis of 2,5-Dichloropyridine
-
In a 500 mL four-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 200 g of phosphorus oxychloride and 22.0 g (0.2 mol) of 2,5-dihydroxypyridine.
-
Heat the mixture to 145 °C and stir for 4 hours.
-
After the reaction, recover the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly pour the residue into 300 g of ice water with stirring.
-
Neutralize the mixture to a pH of 7-9 with a 40% aqueous sodium hydroxide solution.
-
Extract the product three times with 50 g of dichloromethane each time.
-
Combine the organic phases and wash with 30 g of saturated brine solution.
-
Dry the organic phase with 5 g of anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield 2,5-dichloropyridine as a pale yellow powder.
Quantitative Data for 2,5-Dichloropyridine Synthesis:
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1a | 2,5-Dihydroxypyridine | Dimethyl maleate | 93.1 | 99.7 |
| 1b | 2,5-Dichloropyridine | 2,5-Dihydroxypyridine | 94.3 | 99.5 |
Part 2: Synthesis of this compound
This protocol describes the amination of 2,5-dichloropyridine at the 4-position via a nucleophilic aromatic substitution (SNAr) reaction. This method is adapted from general procedures for the amination of dichloropyrimidines and related heterocycles.
Reaction Scheme:
2,5-Dichloropyridine + NH₃ (source) → this compound
Materials:
-
2,5-Dichloropyridine
-
Ammonium hydroxide (28-30% aqueous solution)
-
1,4-Dioxane
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed reaction vessel, dissolve 2,5-dichloropyridine (1.0 mmol) in 1,4-dioxane (5 mL).
-
Add aqueous ammonium hydroxide (5.0 mmol, 5 equivalents).
-
Add potassium carbonate (2.0 mmol, 2 equivalents) to the mixture.
-
Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically after 12-24 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Expected Quantitative Data (based on similar reactions):
| Product | Starting Material | Typical Yield (%) | Purity (%) |
| This compound | 2,5-Dichloropyridine | 60-80 | >95 (after purification) |
Note: Yields and purity are dependent on the specific reaction conditions and purification efficacy.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from 2,5-dichloropyridine.
Caption: Workflow for the amination of 2,5-dichloropyridine.
Troubleshooting and Optimization
-
Low Yield in Amination: If the yield of the amination step is low, consider increasing the reaction temperature or time. The use of a palladium catalyst and a suitable phosphine ligand (Buchwald-Hartwig amination) could also be explored for improved efficiency, especially if the SNAr reaction is sluggish.
-
Formation of Byproducts: The formation of di-aminated or other side products can occur. Careful control of stoichiometry (using a moderate excess of the ammonia source) and reaction time can help to minimize these. Purification by column chromatography is crucial for isolating the desired mono-aminated product.
-
Incomplete Reaction: Ensure all reagents are of high purity and the solvent is anhydrous (where applicable). The efficiency of stirring can also impact the reaction rate in heterogeneous mixtures.
Conclusion
The provided protocols offer a robust pathway for the synthesis of this compound, a key intermediate for further chemical exploration. By following these detailed procedures and considering the troubleshooting advice, researchers can reliably prepare this compound for their synthetic needs in drug discovery and materials science.
References
Application Notes and Protocols for the Synthesis of 2,5-Dichloropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 2,5-Dichloropyridin-4-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 2,5-dichloropyridine, followed by a nucleophilic aromatic substitution to introduce the 4-amino group.
Physicochemical Properties
| Property | Value |
| CAS Number | 405230-82-2 |
| Molecular Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.00 g/mol |
| Appearance | Off-white to light yellow powder |
| Melting Point | 155-160 °C |
| Boiling Point | 294.3 °C at 760 mmHg |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in two main stages. The first stage involves the synthesis of the precursor 2,5-dichloropyridine. A representative method for this is the chlorination of 2,5-dihydroxypyridine. The second stage is the selective amination of 2,5-dichloropyridine at the 4-position via a nucleophilic aromatic substitution (SNAr) reaction.
Application Notes and Protocols for Suzuki Coupling Reaction with 2,5-Dichloropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols for the Suzuki coupling of 2,5-Dichloropyridin-4-amine with various arylboronic acids. This versatile building block is of significant interest in medicinal chemistry and drug development, as the resulting 4-amino-2-aryl-5-chloropyridines and 4-amino-5-aryl-2-chloropyridines are valuable scaffolds for the synthesis of novel therapeutic agents.
The regioselectivity of the Suzuki coupling on this compound presents a key synthetic challenge. Generally, the C2 position of 2,5-dihalopyridines is more susceptible to oxidative addition by a palladium catalyst due to its higher electrophilicity. However, the presence of the electron-donating amino group at the 4-position can influence the electronic distribution within the pyridine ring, potentially directing the coupling to the C5 position under specific reaction conditions. This document outlines protocols for achieving both C2- and C5-selective arylations.
Principle of the Reaction
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by transmetalation of the organic moiety from the boronic acid (activated by a base) to the palladium(II) complex. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.
Data Presentation
The following tables summarize typical reaction conditions and yields for the C2- and C5-selective Suzuki coupling of this compound with various arylboronic acids. The data is compiled from analogous reactions reported in the literature for structurally similar substrates.
Table 1: C2-Selective Suzuki Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 14 | 75-85 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 70-80 |
Table 2: C5-Selective Suzuki Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | DMF | 110 | 18 | 70-80 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | DMF | 110 | 18 | 65-75 |
| 3 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.0) | Toluene/H₂O (10:1) | 100 | 24 | 60-70 |
| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | DMF | 110 | 20 | 68-78 |
Experimental Protocols
Protocol 1: General Procedure for C2-Selective Suzuki Coupling
This protocol is optimized for the preferential arylation at the C2 position of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloro-4-aminopyridine product.
Protocol 2: General Procedure for C5-Selective Suzuki Coupling
This protocol is designed to favor arylation at the C5 position of this compound. The 4-amino group is thought to direct the regioselectivity towards the C5 position under these conditions.[1]
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous) or Toluene (anhydrous) and Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and the chosen base (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add 10 mL of the anhydrous solvent (e.g., DMF or Toluene). If using a biphasic system, add 1 mL of degassed water.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can be longer, typically 18-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the 5-aryl-2-chloro-4-aminopyridine.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
References
Application Notes and Protocols for the Palladium-Catalyzed Coupling of 2,5-Dichloropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2,5-dichloropyridin-4-amine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors. The selective functionalization of the C2 and C5 positions is a key challenge, and this document outlines methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, with a focus on regioselectivity and reaction optimization.
Introduction
This compound is a valuable scaffold in drug discovery. The presence of two distinct chlorine atoms allows for sequential, site-selective functionalization, enabling the generation of diverse chemical libraries for biological screening. The 4-amino group significantly influences the electronic properties of the pyridine ring, impacting the reactivity and regioselectivity of cross-coupling reactions. Understanding and controlling this selectivity is paramount for the efficient synthesis of target molecules. Derivatives of this scaffold have been explored as inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases.
Data Presentation: Regioselectivity in Palladium-Catalyzed Coupling Reactions
The regioselectivity of palladium-catalyzed coupling reactions on this compound is a critical consideration. While specific data for this substrate is limited, extensive studies on the analogous 2,5-dichloropyridine provide valuable insights. Generally, the C2 position is more electrophilic and thus more reactive towards oxidative addition of palladium. However, specific reaction conditions, particularly the choice of ligands and the use of ligand-free protocols, can steer the selectivity towards the C5 position.[1][2]
Table 1: Predicted Regioselectivity and Conditions for Suzuki-Miyaura Coupling
| Coupling Position | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Predicted Outcome |
| C2-Selective | Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Major C2-arylated product[1] |
| C5-Selective | Pd(OAc)₂ | None (Jeffery Conditions)[2] | K₂CO₃ | DMF | 100 | Major C5-arylated product[1] |
Table 2: Predicted Regioselectivity and Conditions for Buchwald-Hartwig Amination
| Coupling Position | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Predicted Outcome |
| C2-Selective | Pd₂(dba)₃ / Xantphos | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | Major C2-aminated product |
| C5-Selective | Pd₂(dba)₃ / BrettPhos | BrettPhos | NaOtBu | Toluene | 100 | Potential for C5 amination |
Table 3: General Conditions for Sonogashira Coupling
| Coupling Position | Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Predicted Outcome |
| C2 or C5 | Pd(PPh₃)₂Cl₂ | CuI | Et₃N / Piperidine | DMF or Toluene | Room Temp. to 100 | Mono- or di-alkynylated product |
Note: The data presented is largely extrapolated from studies on 2,5-dichloropyridine and related dihalopyridines. Optimization will be necessary for this compound.
Experimental Protocols
The following protocols are adapted from established methods for similar substrates and should be considered as starting points for optimization.[1][3] All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Suzuki-Miyaura Coupling: C2-Selective Arylation
This protocol aims for the selective introduction of an aryl group at the C2 position.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-chloropyridin-4-amine.
Buchwald-Hartwig Amination: C2-Selective Amination
This protocol describes the selective coupling of an amine at the C2 position.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) to a dry Schlenk tube.
-
Add anhydrous, deoxygenated 1,4-dioxane (5 mL) and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 equiv), the desired amine (1.2 equiv), and cesium carbonate (1.4 equiv).
-
Add the catalyst solution to the flask containing the substrate, amine, and base.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS, typically complete in 12-24 hours.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
This protocol provides a general procedure for the introduction of an alkynyl group. Regioselectivity may vary, and mixtures of mono- and di-substituted products can be expected.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Piperidine
-
DMF or Toluene (anhydrous)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (DMF or Toluene) followed by the amine base (e.g., triethylamine, 2.0 equiv).
-
Add the terminal alkyne (1.1 equiv for mono-alkynylation) via syringe.
-
Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed coupling reactions.
Signaling Pathway: c-Met Signaling as a Therapeutic Target
Derivatives of substituted aminopyridines are often developed as kinase inhibitors. The c-Met receptor tyrosine kinase is a prominent target in cancer therapy, and its signaling pathway is a relevant example of the biological context for these compounds.[4][5][6] Aberrant c-Met signaling can lead to tumor growth, proliferation, and metastasis.[4]
Caption: Simplified c-Met signaling pathway and the point of intervention for kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-MET [abbviescience.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dichloropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in a vast array of pharmaceutical agents. The selective amination of polyhalogenated heterocycles, such as 2,5-Dichloropyridin-4-amine, presents a unique synthetic challenge due to the presence of multiple reactive sites and the potential for catalyst inhibition by the amino group. This document provides detailed protocols and application notes for the selective mono-amination of this compound, a key building block for the synthesis of complex molecules in drug discovery.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the selective coupling of an amine with the C-Cl bond at either the 2- or 5-position of the pyridine ring. The reaction is catalyzed by a palladium complex, which is typically formed in situ from a palladium precursor and a bulky, electron-rich phosphine ligand. A base is required to deprotonate the amine and facilitate the catalytic cycle. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
A general protocol for the Buchwald-Hartwig amination of this compound with a generic amine (R-NH2) is provided below. This procedure should be adapted and optimized for specific substrates.
Materials:
-
This compound
-
Amine (R-NH2)
-
Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, Cs2CO3)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (typically 1-5 mol%), and the phosphine ligand (typically 1.2-2.0 equiv relative to the catalyst).
-
Add the base (typically 1.5-2.5 equiv).
-
Add the anhydrous solvent.
-
Add the amine (1.0-1.5 equiv).
-
Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminated product.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of related dichloropyridine substrates, which can serve as a starting point for the optimization of the amination of this compound.
Table 1: Screening of Catalysts and Ligands
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd2(dba)3 (2) | XPhos (4) | NaOtBu (2.0) | Toluene | 100 | 12 | >95 |
| 2 | Pd(OAc)2 (2) | RuPhos (4) | NaOtBu (2.0) | Toluene | 100 | 12 | 92 |
| 3 | Pd2(dba)3 (2) | SPhos (4) | NaOtBu (2.0) | Toluene | 100 | 12 | 88 |
| 4 | Pd(OAc)2 (2) | BINAP (4) | NaOtBu (2.0) | Toluene | 100 | 24 | 45 |
Table 2: Screening of Bases and Solvents
| Entry | Catalyst System | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd2(dba)3/XPhos | NaOtBu (2.0) | Toluene | 100 | 12 | >95 |
| 2 | Pd2(dba)3/XPhos | Cs2CO3 (2.0) | Dioxane | 110 | 18 | 85 |
| 3 | Pd2(dba)3/XPhos | K3PO4 (2.0) | Dioxane | 110 | 18 | 78 |
| 4 | Pd2(dba)3/XPhos | NaOtBu (2.0) | Dioxane | 100 | 12 | 90 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.
Caption: General workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
The following diagram outlines the key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Conclusion
The Buchwald-Hartwig amination provides a versatile and efficient method for the synthesis of substituted aminopyridines from this compound. The choice of catalyst, ligand, base, and solvent are critical parameters that must be carefully optimized to achieve the desired product in high yield and selectivity. The protocols and data presented herein serve as a valuable starting point for researchers in the development of novel synthetic routes towards complex pharmaceutical targets. Further screening of reaction conditions is recommended to identify the optimal parameters for specific substrate combinations.
Application Notes and Protocols for Nucleophilic Aromatic Substitution of 2,5-Dichloropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloropyridin-4-amine is a versatile building block in medicinal chemistry and materials science. The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of two electron-withdrawing chlorine atoms. The chlorine atom at the 2-position is generally more activated towards nucleophilic attack than the one at the 5-position due to the electronic influence of the ring nitrogen. The amino group at the 4-position also influences the regioselectivity of these reactions. These application notes provide an overview of the nucleophilic aromatic substitution reactions of this compound and detailed protocols for its derivatization.
Reactivity and Regioselectivity
The nucleophilic aromatic substitution on this compound typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The regioselectivity of the substitution is a key consideration. Generally, nucleophilic attack is favored at the C2 position due to the stabilizing effect of the adjacent ring nitrogen on the anionic intermediate. However, the outcome can be influenced by the nature of the nucleophile, the reaction conditions, and the presence of catalysts.
Data Presentation: Quantitative Analysis of Nucleophilic Substitution
The following tables summarize the reaction conditions and outcomes for the nucleophilic aromatic substitution of this compound with various nucleophiles.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |
| Ammonia | Aqueous Ammonia | - | 150-160 | 10-12 | 2-Amino-5-chloropyridin-4-amine | Moderate |
| Alkyl/Aryl Amines | Toluene, Dioxane, or DMF | K2CO3, Cs2CO3, or NaOt-Bu | 80-120 | 12-24 | 2-(Alkyl/Aryl)amino-5-chloropyridin-4-amine | 60-90 |
Table 2: Reaction with Alkoxide Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |
| Sodium Methoxide | Methanol | - | Reflux | 4-8 | 5-Chloro-2-methoxypyridin-4-amine | High |
| Sodium Ethoxide | Ethanol | - | Reflux | 4-8 | 5-Chloro-2-ethoxypyridin-4-amine | High |
| Potassium tert-Butoxide | tert-Butanol | - | 80 | 6-12 | 2-(tert-Butoxy)-5-chloropyridin-4-amine | Moderate |
Table 3: Reaction with Thiolate Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |
| Sodium Thiophenoxide | DMF or DMSO | K2CO3 | 80-100 | 8-16 | 5-Chloro-2-(phenylthio)pyridin-4-amine | Good |
| Sodium Ethanethiolate | Ethanol | - | Reflux | 6-10 | 5-Chloro-2-(ethylthio)pyridin-4-amine | Good |
Experimental Protocols
Protocol 1: General Procedure for Amination
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (alkyl or aryl)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous Toluene or Dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous toluene or dioxane to the flask.
-
Flush the flask with an inert gas and fit it with a reflux condenser.
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic base.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-chloropyridin-4-amine derivative.
Protocol 2: General Procedure for Alkoxylation
This protocol outlines a general method for the synthesis of 2-alkoxy-5-chloropyridin-4-amines.
Materials:
-
This compound
-
Corresponding alcohol (e.g., Methanol, Ethanol)
-
Sodium metal or Sodium hydride (NaH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, carefully add sodium metal (1.2 eq.) to the anhydrous alcohol (solvent) to generate the sodium alkoxide in situ. Alternatively, add sodium hydride (1.2 eq.) portion-wise to the alcohol at 0 °C.
-
Once the alkoxide formation is complete, add this compound (1.0 eq.) to the solution.
-
Heat the reaction mixture to reflux and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Remove the excess alcohol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: General Procedure for Thiolation
This protocol provides a general method for the reaction with thiol nucleophiles.
Materials:
-
This compound
-
Thiol (e.g., Thiophenol, Ethanethiol)
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 eq.) and anhydrous DMF.
-
Carefully add potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.) at 0 °C to generate the thiolate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 8-16 hours), cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General Mechanism of Nucleophilic Aromatic Substitution.
Caption: Typical Experimental Workflow for SNAr Reactions.
Caption: Factors Influencing Regioselectivity.
Application Notes and Protocols for Reactions of 2,5-Dichloropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloropyridin-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its pyridine core is a privileged scaffold found in numerous biologically active compounds. The presence of two reactive chlorine atoms at positions 2 and 5, along with an amino group at position 4, allows for versatile and regioselective functionalization. This enables the synthesis of diverse molecular architectures, particularly in the development of kinase inhibitors for oncology. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituents makes the C2 and C5 positions susceptible to nucleophilic aromatic substitution and cross-coupling reactions.
This document provides detailed application notes and experimental protocols for key reactions of this compound, including Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions are fundamental for the synthesis of novel derivatives with potential therapeutic applications.
Chemical Properties and Reactivity
This compound is a solid at room temperature.[1][2] Its chemical reactivity is primarily dictated by the two chlorine atoms and the amino group on the pyridine ring. The chlorine atoms at the C2 and C5 positions are susceptible to displacement by various nucleophiles and can participate in cross-coupling reactions. The amino group at C4 can also undergo various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 405230-82-2 |
| Molecular Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.00 g/mol |
| Appearance | Solid powder |
Key Reactions and Applications
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4][5] In the case of this compound, this reaction allows for the introduction of aryl or heteroaryl substituents at the C2 or C5 positions, a key step in the synthesis of many kinase inhibitors. The regioselectivity of the coupling can often be controlled by the choice of catalyst, ligand, and reaction conditions. Generally, the C2 position is more reactive towards Suzuki coupling.
Application: Synthesis of precursors for Anaplastic Lymphoma Kinase (ALK) and c-Met inhibitors.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Dichloropyridines
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | C2:C5 Ratio | Reference |
| 1 | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | 85-95 | >98:2 | [3] |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 75 | - | [4] |
| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1) | - | Na₂CO₃ (2) | Acetonitrile | 80 | 36 | 45-55 | >99:1 | [3] |
This protocol is a general procedure for the preferential arylation at the C2 position of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloro-4-aminopyridine product.
Expected Spectroscopic Data for a Representative Product (2-(4-methylphenyl)-5-chloro-pyridin-4-amine):
-
¹H NMR (400 MHz, CDCl₃): δ 8.10 (s, 1H, pyridine H6), 7.65 (d, J = 8.0 Hz, 2H, tolyl H), 7.25 (d, J = 8.0 Hz, 2H, tolyl H), 6.70 (s, 1H, pyridine H3), 4.50 (br s, 2H, NH₂), 2.40 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 158.0, 155.0, 148.0, 140.0, 135.0, 129.5, 128.0, 108.0, 21.0.
-
MS (EI): m/z (%) = 234 (M⁺, 100), 236 ([M+2]⁺, 33).
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This reaction is highly valuable for synthesizing arylamines from aryl halides. For this compound, this allows for the introduction of various amino substituents, which is a common strategy in the synthesis of kinase inhibitors. Selective mono-amination can be achieved by carefully controlling the reaction conditions.
Application: Synthesis of intermediates for ALK and EGFR dual kinase inhibitors. For example, the reaction of a substituted aniline with a dichloropyrimidine core is a key step in the synthesis of potent inhibitors.[8][9]
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Dichloro-heterocycles
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3.6) | NaOt-Bu (1.4) | Toluene | 100 | 2-4 | 80-95 | [6] |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | t-BuOH | 110 | 12 | 75-85 | [7] |
| 3 | 2-(Isopropylsulfonyl)aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 70-80 | [8][10] |
This protocol provides a general procedure for the mono-amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.1 mmol, 1.1 equiv.).
-
Add anhydrous 1,4-dioxane (to a concentration of 0.1 M with respect to the dichloropyridine).
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified signaling pathway targeted by kinase inhibitors.
References
- 1. This compound | C5H4Cl2N2 | CID 22284049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Amino-2-chloropyridine(14432-12-3) 1H NMR spectrum [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Strategic Role of 2,5-Dichloropyridin-4-amine in the Synthesis of Potent Kinase Inhibitors
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Dichloropyridin-4-amine is a valuable and versatile building block in medicinal chemistry, particularly in the design and synthesis of targeted kinase inhibitors. Its pyridine core, substituted with two chlorine atoms and an amino group, offers multiple reaction sites for strategic chemical modifications. The chlorine atoms at the 2- and 5-positions can be selectively functionalized through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, while the 4-amino group provides a key hydrogen bond donor and a site for further derivatization. This strategic arrangement of functional groups allows for the construction of complex molecular architectures capable of potently and selectively inhibiting key kinases involved in oncogenic signaling pathways.
This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors, with a specific focus on its application in the development of Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors. Experimental protocols for key synthetic transformations are provided, along with visualizations of relevant signaling pathways and experimental workflows.
Application in Kinase Inhibitor Synthesis: A Case Study in CDK4/6 Inhibitors
A prime example of the utility of this compound is in the synthesis of potent and selective CDK4/6 inhibitors. CDK4 and CDK6 are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Inhibitors of these kinases have shown significant therapeutic benefit in the treatment of certain types of breast cancer.
The synthesis of a key intermediate for a series of CDK4/6 inhibitors, as described in patent US-10835535-B2, highlights the strategic use of this compound. In this synthesis, the 4-amino group of this compound participates in a crucial nucleophilic substitution reaction, while the chlorine atoms remain available for subsequent modifications.
Experimental Protocols
Protocol 1: Synthesis of a Key CDK4/6 Inhibitor Intermediate
This protocol details the synthesis of a key intermediate derived from this compound, as a precursor for CDK4/6 inhibitors.
Reaction Scheme:
Caption: Synthesis of a key CDK4/6 inhibitor intermediate.
Materials:
-
This compound
-
2-(1-(ethoxycarbonyl)piperidin-4-yl)acetic acid
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(1-(ethoxycarbonyl)piperidin-4-yl)acetic acid (1.1 equivalents) in DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 20 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired intermediate.
General Synthetic Strategies Employing this compound
The reactivity of the two chlorine atoms in this compound allows for sequential and regioselective functionalization, making it a versatile scaffold for building diverse kinase inhibitor libraries.
1. Suzuki-Miyaura Coupling:
The chlorine atoms can be selectively displaced by aryl or heteroaryl groups using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize inhibitor potency and selectivity.
Synthesis of Roflumilast: Application Notes and Protocols for a Key PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, utilizing 2,5-Dichloropyridin-4-amine as a key starting material. Roflumilast is an important therapeutic agent for the treatment of chronic obstructive pulmonary disease (COPD). The protocols herein describe the acylation of this compound with an activated derivative of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. This guide includes comprehensive experimental procedures, tabulated quantitative data for key reaction steps, and visual diagrams to elucidate the synthetic workflow and the compound's mechanism of action.
Introduction
Roflumilast, with the chemical name 3-(cyclopropylmethoxy)-N-(3,5-dichloro-4-pyridinyl)-4-(difluoromethoxy)benzamide, is a potent and selective inhibitor of phosphodiesterase-4 (PDE4).[1] PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in a broad anti-inflammatory effect. This mechanism of action makes Roflumilast a valuable therapeutic for inflammatory diseases, most notably severe COPD associated with chronic bronchitis.[1]
The synthesis of Roflumilast can be efficiently achieved through the condensation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride with this compound. This application note details this synthetic approach, providing researchers with the necessary protocols to reproduce this synthesis in a laboratory setting.
Mechanism of Action
Roflumilast exerts its therapeutic effects by selectively targeting and inhibiting the PDE4 enzyme. This inhibition prevents the degradation of cAMP, leading to its accumulation within inflammatory cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn suppresses the release of various pro-inflammatory mediators, including cytokines and chemokines. This ultimately reduces the inflammatory processes that are characteristic of COPD.
Caption: Mechanism of action of Roflumilast.
Synthesis of Roflumilast
The synthesis of Roflumilast from this compound is a two-step process that involves the preparation of the acyl chloride intermediate followed by the final amide coupling reaction.
Caption: General workflow for the synthesis of Roflumilast.
Experimental Protocols
Step 1: Synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride
This protocol describes the conversion of the carboxylic acid to the corresponding acyl chloride, a reactive intermediate for the subsequent amidation.
-
Materials:
-
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or Dichloromethane (DCM)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 70-80°C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride as an oil or solid, which can be used in the next step without further purification.
-
Step 2: Synthesis of Roflumilast
This protocol details the coupling of the acyl chloride with this compound to form Roflumilast.
-
Materials:
-
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
-
Procedure using Sodium Hydride:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend this compound (1.1 eq) in anhydrous THF.
-
Carefully add sodium hydride (1.2 eq) portion-wise at 0°C.
-
Stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0°C and add a solution of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Roflumilast.
-
-
Procedure using Potassium tert-Butoxide:
-
In a reaction vessel, dissolve this compound (1.0 eq) in DMF.
-
Add potassium tert-butoxide (1.0 eq) in portions at 15-30°C while stirring vigorously.[2]
-
Slowly add a solution of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride (1.0 eq) in DMF at 20-30°C.[2]
-
Stir the reaction for 1-3 hours at the same temperature.
-
Upon completion, slowly add water and adjust the pH to 2-3 with hydrochloric acid to precipitate the product.[2]
-
Filter the solid, wash with water, and dry to obtain crude Roflumilast.
-
Purification
The crude Roflumilast can be purified by recrystallization.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot isopropanol or a mixture of ethyl acetate and water.[3][4]
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to afford pure Roflumilast.
-
Data Presentation
Table 1: Summary of Reaction Parameters and Yields for Roflumilast Synthesis
| Step | Reactants | Base/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | Thionyl chloride/DMF | Toluene | 70-80 | 2-4 | >95 (crude) | - | [5] |
| 2a | Acyl chloride, this compound | Sodium Hydride | THF | 0 to RT | 2-6 | 56-61 | 99.2 (HPLC) | [3] |
| 2b | Acyl chloride, this compound | Potassium tert-Butoxide | DMF | 20-30 | 1-3 | Not specified | - | [2] |
| 2c | Benzoic acid, this compound | Pivaloyl chloride, Na₂CO₃ | THF | 25-50 | 4 | 61 | 99.2 (HPLC) | [3] |
Table 2: Physicochemical and Spectroscopic Data for Roflumilast
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄Cl₂F₂N₂O₃ | [1] |
| Molecular Weight | 403.21 g/mol | [1] |
| Melting Point | 158-161 °C | |
| ¹H NMR (CDCl₃, δ ppm) | ||
| Cyclopropyl | 0.36-0.41 (m, 2H), 0.65-0.71 (m, 2H), 1.20-1.37 (m, 1H) | [6] |
| OCH₂ | 3.94 (d, J=6.6 Hz, 2H) | [6] |
| OCHF₂ | 6.72 (t, J=74.7 Hz, 1H) | [6] |
| Aromatic | 7.22 (d, J=8.1 Hz, 1H), 7.65 (s, 1H), 7.70 (d, J=8.4 Hz, 1H) | [6] |
| Pyridine | 8.59 (s, 2H) | [7] |
| ¹³C NMR (CDCl₃, δ ppm) | 3.3, 9.9, 74.2, 113.5, 115.1, 115.5, 117.6, 121.8, 122.1, 131.4, 131.7, 143.2, 144.0, 149.1, 150.5, 170.2 | [7] |
| IR (KBr, cm⁻¹) | 3433, 3087, 3011, 2928, 1716, 1685, 1604, 1551, 1509, 1464, 1427, 1407, 1329, 1281, 1196, 1127, 1058, 1026, 835, 816 | [7] |
| Mass Spectrum (EI) | m/z: 643 (M⁺+1), 167 (100) | [7] |
Note: Spectroscopic data provided are representative for Roflumilast and its precursors. Minor variations may be observed based on the specific instrumentation and conditions used.
Conclusion
The synthesis of Roflumilast via the acylation of this compound is a robust and efficient method suitable for laboratory-scale preparation. The provided protocols, along with the tabulated data and diagrams, offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development. Careful control of reaction conditions and purification procedures are essential for obtaining high-purity Roflumilast. The understanding of its mechanism of action further underscores its importance as a targeted therapeutic agent.
References
- 1. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 3. CN104513196B - The synthetic method of roflumilast - Google Patents [patents.google.com]
- 4. CN103012255A - Roflumilast crystal form compound, preparation method, composition and applications thereof - Google Patents [patents.google.com]
- 5. US20140275551A1 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 6. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 7. CN102276522A - Method for preparing roflumilast and intermediate of roflumilast - Google Patents [patents.google.com]
Application Notes and Protocols: 2,5-Dichloropyridin-4-amine as a Roflumilast Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). As with any active pharmaceutical ingredient (API), the purity of Roflumilast is critical to its safety and efficacy. The manufacturing process of Roflumilast can potentially lead to the formation of various process-related impurities and degradation products. One such potential impurity is 2,5-Dichloropyridin-4-amine. This document provides detailed application notes and protocols for the identification and quantification of this specific impurity in Roflumilast, along with an overview of its potential origin and the signaling pathway of the parent drug.
The primary synthetic route to Roflumilast involves the coupling of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with 3,5-dichloropyridin-4-amine.[1] The impurity, this compound, is an isomer of a key starting material. Its presence in the final API could arise from isomeric impurities in the starting 3,5-dichloropyridin-4-amine or from side reactions during the synthesis of this precursor, such as the chlorination of 4-aminopyridine. Control over the formation and removal of this impurity is crucial for ensuring the quality of Roflumilast.
Data Presentation
The acceptable levels of impurities in a drug substance are governed by international guidelines such as those from the International Council for Harmonisation (ICH). The following table summarizes the general ICH Q3A(R2) thresholds for reporting, identification, and qualification of impurities in new drug substances, which are applicable to this compound in Roflumilast. The specific limits for this impurity would be established during the drug development and registration process.
| Impurity Threshold | Maximum Daily Dose ≤ 2 g/day |
| Reporting Threshold | 0.05% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) |
Experimental Protocols
The following is a representative High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of this compound in Roflumilast. This protocol is based on established methods for Roflumilast impurity profiling and may require optimization for specific laboratory conditions and instrumentation.
1. Materials and Reagents
-
Roflumilast API sample
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions
| Parameter | Value |
| Column | Zorbax SB C18, 4.6 mm x 50 mm, 1.8 µm |
| Mobile Phase A | 0.005 M Ammonium formate buffer (pH 3.5, adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 5 | |
| 10 | |
| 12 | |
| 15 | |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions
-
Diluent: Acetonitrile and water in a 1:1 (v/v) ratio.
-
Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.
-
Standard Solution: Dilute the Standard Stock Solution with the diluent to a final concentration of 1.0 µg/mL.
-
Sample Solution (Roflumilast): Accurately weigh and dissolve approximately 50 mg of the Roflumilast API sample in 50 mL of the diluent to obtain a concentration of 1 mg/mL.
4. System Suitability
Inject the Standard Solution five times. The relative standard deviation (RSD) of the peak area for this compound should be not more than 5.0%. The theoretical plates for the this compound peak should be not less than 2000.
5. Analysis
Inject the diluent as a blank, followed by the Standard Solution and the Sample Solution into the chromatograph. Record the chromatograms and integrate the peak areas.
6. Calculation
The amount of this compound in the Roflumilast sample can be calculated using the following formula:
Mandatory Visualizations
The following diagrams illustrate the Roflumilast signaling pathway and a typical experimental workflow for impurity analysis.
Caption: Roflumilast inhibits PDE4, leading to increased cAMP levels and activation of PKA and Epac pathways.
Caption: Workflow for the analysis of this compound impurity in Roflumilast by HPLC.
References
Derivatization of 2,5-Dichloropyridin-4-amine: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical derivatization of 2,5-dichloropyridin-4-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its reactive sites that allow for selective functionalization. The presence of two chlorine atoms at the C2 and C5 positions, along with an amino group at the C4 position, offers multiple avenues for modification, primarily through palladium-catalyzed cross-coupling reactions. This document outlines methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with a focus on regioselectivity and practical experimental procedures.
Overview of Reactivity
The chemical reactivity of this compound is primarily centered around the two chlorine atoms, which can be selectively displaced in cross-coupling reactions. The chlorine atom at the C2 position is generally more susceptible to oxidative addition to a palladium(0) catalyst due to the electronic influence of the adjacent ring nitrogen. However, the regioselectivity of these reactions can be controlled by the judicious choice of catalyst, ligands, and reaction conditions, enabling the targeted synthesis of either 2- or 5-substituted derivatives. The amino group at the C4 position can also participate in reactions, though the focus of these notes is on the derivatization at the chloro-substituted positions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | C2:C5 Ratio |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 85 | >95:5 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Toluene/H₂O (5:1) | 110 | 16 | 82 | >95:5 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (3:1) | 90 | 24 | 78 | 90:10 |
Experimental Protocol: C2-Selective Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-chloro-4-aminopyridine.
Signaling Pathway Diagram for Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a variety of primary and secondary amines at the chloro-positions of this compound. This reaction is highly valuable for the synthesis of libraries of substituted aminopyridines.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 92 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 20 | 88 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 100 | 24 | 85 |
Experimental Protocol: C2-Selective Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor and the phosphine ligand to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous, deoxygenated solvent and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 equiv) and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the flask with inert gas.
-
Add the catalyst solution to the flask containing the substrate and base.
-
Add the amine (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5-chloro-4-aminopyridine derivative.
Experimental Workflow for Buchwald-Hartwig Amination:
Caption: General experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. It allows for the introduction of various alkyne moieties onto the pyridine ring.
Quantitative Data for Sonogashira Coupling:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (2) | THF | 60 | 12 | 90 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH (2) | DMF | 70 | 16 | 87 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N (2.5) | Acetonitrile | 50 | 24 | 83 |
Experimental Protocol: C2-Selective Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Add anhydrous and degassed THF (10 mL) followed by triethylamine (2.0 mmol, 2.0 equiv.).
-
Add the terminal alkyne (1.5 mmol, 1.5 equiv.) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction by TLC or GC-MS. The reaction is usually complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-5-chloro-4-aminopyridine.
Logical Relationship Diagram for Sonogashira Coupling:
Caption: Key components and outcome of the Sonogashira coupling reaction.
Scale-up Synthesis of 2,5-Dichloropyridin-4-amine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 2,5-Dichloropyridin-4-amine, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on a robust and scalable multi-step synthesis, designed for efficiency and high purity of the final product.
Introduction
This compound is a substituted pyridine derivative with significant applications in medicinal chemistry and drug discovery. Its structural features, including the presence of two chlorine atoms and an amino group on the pyridine ring, make it a versatile building block for the synthesis of a wide range of biologically active molecules. The development of a sustainable and scalable synthesis method for this compound is crucial for advancing research and development in the pharmaceutical industry.
Overall Synthesis Workflow
The recommended synthetic strategy for the scale-up production of this compound involves a three-step process starting from the commercially available 2,5-dichloropyridine. The workflow is designed to be efficient and amenable to large-scale production.
Figure 1: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2,5-Dichloropyridine-N-oxide
This step involves the N-oxidation of 2,5-dichloropyridine using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| 2,5-Dichloropyridine | 16110-09-1 | 147.99 g/mol | 1.0 |
| m-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 937-14-4 | 172.57 g/mol | 1.2 |
| Chloroform | 67-66-3 | 119.38 g/mol | - |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | - |
Procedure:
-
In a suitable reaction vessel, dissolve 2,5-dichloropyridine (1.0 eq.) in chloroform.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add m-CPBA (1.2 eq.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench the excess peroxy acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2,5-dichloropyridine-N-oxide. The product can be used in the next step without further purification if the purity is deemed sufficient by analysis (e.g., NMR).
Step 2: Synthesis of 2,5-Dichloro-4-nitropyridine-N-oxide
This step involves the nitration of the N-oxide intermediate at the C4-position.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| 2,5-Dichloropyridine-N-oxide | 22889-78-7 | 164.00 g/mol | 1.0 |
| Concentrated Nitric Acid (68%) | 7697-37-2 | 63.01 g/mol | 3.0 |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 g/mol | 3.0 |
| Ice | - | - | - |
Procedure:
-
In a clean and dry reaction vessel, carefully add concentrated sulfuric acid (3.0 eq.).
-
Cool the sulfuric acid to 0-5 °C in an ice-water bath.
-
Slowly add 2,5-dichloropyridine-N-oxide (1.0 eq.) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, slowly add concentrated nitric acid (3.0 eq.) dropwise, maintaining the temperature below 10 °C.
-
After the addition, slowly warm the reaction mixture to 60-70 °C and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to yield 2,5-dichloro-4-nitropyridine-N-oxide.
Step 3: Synthesis of this compound
This final step involves the reduction of the nitro group to an amine.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| 2,5-Dichloro-4-nitropyridine-N-oxide | 405230-81-1 | 208.99 g/mol | 1.0 |
| Iron Powder | 7439-89-6 | 55.85 g/mol | 5.0 |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | - |
| Ethanol | 64-17-5 | 46.07 g/mol | - |
| Water | 7732-18-5 | 18.02 g/mol | - |
| Sodium Bicarbonate | 144-55-8 | 84.01 g/mol | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | - |
Procedure:
-
To a stirred suspension of iron powder (5.0 eq.) in a mixture of ethanol and water, add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Slowly add a solution of 2,5-dichloro-4-nitropyridine-N-oxide (1.0 eq.) in ethanol to the refluxing mixture.
-
Continue refluxing and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with sodium bicarbonate and extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product with high purity.
Data Presentation
| Step | Starting Material | Product | Typical Yield (%) | Purity (%) |
| 1 | 2,5-Dichloropyridine | 2,5-Dichloropyridine-N-oxide | 85-95 | >95 |
| 2 | 2,5-Dichloropyridine-N-oxide | 2,5-Dichloro-4-nitropyridine-N-oxide | 70-80 | >98 |
| 3 | 2,5-Dichloro-4-nitropyridine-N-oxide | This compound | 80-90 | >99 |
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various kinase inhibitors. Kinases are key regulators of cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The following diagram illustrates a simplified representation of a generic kinase signaling pathway and the potential point of intervention for inhibitors derived from this scaffold.
Figure 2: Inhibition of a generic kinase signaling pathway.
Safety and Handling
-
All synthesis steps should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
The reagents used in this synthesis are corrosive and/or toxic. Handle with care and consult the relevant Safety Data Sheets (SDS) before use.
-
The nitration step is highly exothermic and requires careful temperature control to prevent runaway reactions.
This detailed protocol provides a comprehensive guide for the scale-up synthesis of this compound, enabling researchers and drug development professionals to efficiently produce this valuable intermediate for their research and development needs.
The Versatile Scaffold: 2,5-Dichloropyridin-4-amine in Modern Drug Discovery
For Immediate Release:
Shanghai, China – December 30, 2025 – In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutics is paramount. 2,5-Dichloropyridin-4-amine, a halogenated aminopyridine, has emerged as a valuable building block in medicinal chemistry. Its unique electronic and structural features make it a versatile precursor for the synthesis of a range of biologically active compounds, from kinase inhibitors for oncology to phosphodiesterase (PDE) inhibitors for inflammatory diseases. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this promising chemical entity.
The strategic placement of chloro- and amino- groups on the pyridine ring allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity of drug candidates. While direct clinical applications of this compound itself are not documented, its structural isomer, 4-amino-3,5-dichloropyridine, is a key intermediate in the synthesis of the approved PDE4 inhibitor, Roflumilast. This underscores the therapeutic potential of the dichlorinated aminopyridine core.
Application in Kinase Inhibitor Drug Discovery
The aminopyridine moiety is recognized as a "privileged scaffold" in the design of kinase inhibitors. These compounds often function by competing with ATP for binding to the kinase active site. The nitrogen atom of the pyridine ring and the exocyclic amino group can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The chlorine substituents on the pyridine ring of this compound can be exploited to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also engage in specific interactions within the binding pocket.
Derivatives of this compound can be synthesized to target a variety of kinases implicated in cancer and other diseases. For instance, modification of the 4-amino group through reactions such as amide coupling or Suzuki coupling can introduce diverse functionalities that can be tailored to achieve selectivity for specific kinase targets.
Signaling Pathway: Generic Kinase Inhibition
Caption: Inhibition of a generic kinase signaling pathway by a this compound derivative.
Experimental Protocols
Protocol 1: Synthesis of a Novel Kinase Inhibitor Candidate
This protocol describes a general two-step synthesis of a potential kinase inhibitor using this compound as a starting material, involving a Buchwald-Hartwig amination followed by an amide coupling.
Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow for a kinase inhibitor candidate starting from this compound.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoaniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
-
Carboxylic acid
-
Coupling agent (e.g., HATU)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
Step 1: Buchwald-Hartwig Amination
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), aryl halide (1.1 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).
-
Add anhydrous solvent and stir the mixture at reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the aminated intermediate.
Step 2: Amide Coupling
-
To a solution of the aminated intermediate (1.0 eq) and a carboxylic acid (1.2 eq) in an anhydrous solvent, add the coupling agent (1.3 eq) and the organic base (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final kinase inhibitor candidate.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of the synthesized compounds against a target kinase.
Workflow for In Vitro Kinase Assay
Troubleshooting & Optimization
Technical Support Center: Purification of 2,5-Dichloropyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,5-Dichloropyridin-4-amine. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common purification methods for this compound?
A1: The most common methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Potential impurities in crude this compound can arise from starting materials, byproducts, and degradation products. Depending on the synthetic route, these may include:
-
Isomeric Aminodichloropyridines: Such as 2,3-dichloro-4-aminopyridine or 3,5-dichloro-4-aminopyridine.
-
Unreacted Starting Materials: For example, if the synthesis involves the amination of a trichloropyridine, residual starting material may be present.
-
Byproducts of Chlorination or Amination Reactions: These can include a variety of chlorinated pyridines or over-aminated products.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating and quantifying impurities. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable tools.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Low Recovery of Purified Product | The compound is significantly soluble in the cold recrystallization solvent. | - Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.- After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.- Try a different solvent or a solvent mixture (co-solvent system) where the compound has lower solubility at cold temperatures. |
| Product Fails to Crystallize (Oils Out) | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities. | - Select a solvent with a lower boiling point.- Try adding a seed crystal of pure this compound to induce crystallization.- Attempt to purify the crude material by another method, such as column chromatography, before recrystallization. |
| Crystals are Colored | Colored impurities are trapped within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Use charcoal sparingly as it can also adsorb the desired product.- Perform a second recrystallization. |
| Purity Does Not Improve Significantly | The chosen solvent does not effectively discriminate between the product and the impurities. | - Screen a variety of solvents with different polarities.- Consider using a two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble). |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation of Compound and Impurities | The eluent system (mobile phase) does not have the optimal polarity. | - If the compound and impurities are eluting too quickly (high Rf), decrease the polarity of the eluent.- If the compound is not moving from the baseline (low Rf), increase the polarity of the eluent.- A shallow gradient elution may be necessary to resolve closely eluting compounds. |
| Compound Streaks on the Column | The compound is not very soluble in the mobile phase, or the column is overloaded. | - Ensure the crude sample is fully dissolved in a minimal amount of the initial mobile phase before loading onto the column.- Reduce the amount of crude material loaded onto the column. |
| Cracked or Channeled Column Bed | Improper packing of the stationary phase (silica gel or alumina). | - Ensure the stationary phase is packed as a uniform slurry and is not allowed to run dry at any point. |
Experimental Protocols
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may require optimization for your specific instrument and sample.
Table 1: HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid or formic acid. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Prepare a stock solution of ~1 mg/mL in the mobile phase and dilute to a working concentration of ~0.1 mg/mL. |
Purification by Recrystallization
A potential starting point for recrystallization is to use water, as a related compound, 4-amino-3,5-dichloropyridine, has been successfully crystallized from hot water.[1]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot deionized water while stirring and heating until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Purification by Column Chromatography
The following is a general procedure for purification by silica gel column chromatography. The optimal eluent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and bubble-free packing. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: Decision workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for low purity after recrystallization.
References
Technical Support Center: Recrystallization of 2,5-Dichloropyridin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2,5-Dichloropyridin-4-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful purification of this compound.
I. Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is crucial for designing an effective recrystallization procedure.
| Property | Value |
| Molecular Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.00 g/mol [1] |
| Appearance | Typically a powder at room temperature[2] |
| Melting Point | 125.5-126 °C[3] |
| Boiling Point (Predicted) | 294.3 ± 35.0 °C[3] |
| Density (Predicted) | 1.497 ± 0.06 g/cm³[3] |
II. Experimental Protocols
Due to the limited availability of specific solubility data for this compound, a preliminary solvent screening is highly recommended to identify the optimal solvent or solvent system for recrystallization.
A. Solvent Screening Protocol
Objective: To identify a suitable solvent that dissolves this compound when hot but has low solubility when cold.
Materials:
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Crude this compound
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Small test tubes or vials
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A selection of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)
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Heating apparatus (e.g., hot plate, water bath)
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Vortex mixer (optional)
Procedure:
-
Place a small, consistent amount (e.g., 10-20 mg) of crude this compound into several test tubes.
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To each tube, add a small volume (e.g., 0.5 mL) of a different solvent.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes and observe any changes in solubility. An ideal solvent will completely dissolve the compound at an elevated temperature.
-
Allow the solutions that showed complete dissolution upon heating to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good quantity of pure-looking crystals upon cooling is a suitable candidate for recrystallization.
B. General Recrystallization Protocol
This protocol provides a general procedure for the recrystallization of this compound once a suitable solvent has been identified.
1. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add the chosen solvent in small portions while heating the flask.
- Continue adding the solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
2. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
3. Crystallization:
- Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
- Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
4. Isolation of Crystals:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
5. Drying:
- Dry the purified crystals. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, followed by air-drying or using a desiccator.
III. Troubleshooting and FAQs
This section addresses common issues that may be encountered during the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: A definitive "best" solvent is not documented in the literature. However, based on the structure (a polar aminopyridine), polar solvents such as ethanol or methanol, or mixed solvent systems like ethanol/water or toluene/hexane, are likely to be effective. A solvent screening experiment is the most reliable way to determine the optimal solvent for your specific sample.
Q2: How can I improve the yield of my recrystallization?
A2: Low yield is a common issue in recrystallization. To improve it:
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Use the minimum amount of hot solvent: Using an excess of solvent will result in a significant portion of your compound remaining in the mother liquor.
-
Ensure complete cooling: Allow the solution to cool thoroughly, first to room temperature and then in an ice bath, to maximize the amount of crystallized product.
-
Minimize transfers: Each transfer of the solution or crystals can lead to loss of material.
Q3: My compound "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated. To address this:
-
Reheat the solution: Add a small amount of additional solvent to the oiled-out mixture and reheat until it fully dissolves.
-
Cool slowly: Allow the solution to cool much more slowly to encourage proper crystal lattice formation.
-
Scratch the flask: Gently scratching the inside of the flask with a glass rod can provide a surface for nucleation and induce crystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Crystals form too quickly | - The solution is too concentrated.- The solution was cooled too rapidly. | - Add a small amount of additional hot solvent to redissolve the crystals and allow for slower cooling. |
| Low recovery of purified product | - Using an excessive amount of solvent.- Premature crystallization during hot filtration.- Incomplete cooling. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration.- Allow the solution to cool to room temperature and then in an ice bath for a sufficient amount of time. |
| Product is still impure after recrystallization | - The chosen solvent is not appropriate for separating the specific impurities.- The cooling process was too fast, trapping impurities in the crystal lattice. | - Try a different recrystallization solvent or a mixed solvent system.- Ensure the solution cools slowly and without disturbance. |
IV. Visualizations
Experimental Workflow
References
Technical Support Center: 2,5-Dichloropyridin-4-amine
Welcome to the technical support center for 2,5-Dichloropyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities that may be encountered during the synthesis, purification, and analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common types of impurities I might encounter in my sample of this compound?
A1: Common impurities in this compound typically fall into three categories:
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Positional Isomers: These are molecules with the same molecular formula (C₅H₄Cl₂N₂) but with the atoms arranged in a different order. Due to the nature of the pyridine ring and the potential for side reactions during synthesis, other dichlorinated aminopyridines can form.
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Starting Material Carryover: Incomplete reaction can lead to the presence of the starting materials used in the synthesis.
-
Reaction Byproducts: Unintended side reactions can generate other related compounds.
The table below lists some of the most probable impurities.
Table 1: Common Potential Impurities in this compound
| Impurity Name | CAS Number | Molecular Formula | Potential Source |
| 4-Amino-3,5-dichloropyridine | 22889-78-7 | C₅H₄Cl₂N₂ | Positional Isomer / Byproduct |
| 2-Amino-4,6-dichloropyridine | 116632-24-7 | C₅H₄Cl₂N₂ | Positional Isomer / Byproduct |
| 4-Amino-2-chloropyridine | 14432-12-3 | C₅H₅ClN₂ | Incomplete Chlorination / Byproduct |
| 4-Amino-3-chloropyridine | 19798-77-7 | C₅H₅ClN₂ | Incomplete Chlorination / Byproduct |
| 2,5-Dichloropyridine | 16110-09-1 | C₅H₃Cl₂N | Unreacted Starting Material |
Q2: My analysis shows an unexpected peak with the same mass as my product. What could it be?
A2: An unexpected peak with the same mass as this compound is likely a positional isomer. The most common isomers are 4-Amino-3,5-dichloropyridine and 2-Amino-4,6-dichloropyridine. These can be challenging to separate from the main product due to their similar physical and chemical properties. Optimization of your analytical method, particularly the chromatographic conditions, will be necessary to resolve and identify these isomers.
Q3: How can I identify the specific impurities in my sample?
A3: A combination of chromatographic and spectroscopic techniques is recommended for impurity identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for separating and quantifying impurities. A C18 reverse-phase column is often a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and semi-volatile impurities. It provides both retention time and mass spectral data, which can be used to identify unknown compounds by comparing them to a spectral library.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities, which is invaluable for confirming their identity, especially for novel or unexpected byproducts.
The following workflow can be used to approach impurity identification:
Caption: A general workflow for the identification and quantification of impurities.
Q4: I have confirmed the presence of impurities. What are my options for purification?
A4: The choice of purification method depends on the nature of the impurities and the scale of your work.
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Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble at all temperatures.
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Flash Column Chromatography: For more challenging separations, especially when dealing with isomers or multiple impurities, flash column chromatography over silica gel is a common and effective technique. A gradient elution with a solvent system like ethyl acetate and n-hexane can provide good separation.
The following diagram outlines a logical approach to troubleshooting and resolving impurity issues:
Caption: A decision-making diagram for troubleshooting the source of impurities.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method for the analysis of this compound and its potential impurities. Optimization may be required based on the specific impurities present and the HPLC system used.
Table 2: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Instrumentation | HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of acetonitrile and water (e.g., 60:40 v/v). Isocratic or gradient elution can be explored for better separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Dilute to a working concentration of about 0.1 mg/mL. |
| Data Analysis | Purity is calculated using the area percent method from the resulting chromatogram. |
Protocol 2: GC-MS Method for Impurity Identification
This protocol is suitable for the identification of volatile and semi-volatile impurities.
Table 3: GC-MS Method Parameters
| Parameter | Recommended Conditions |
| Instrumentation | Gas chromatograph with a mass spectrometer detector |
| Capillary Column | DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 5 minutes. |
| Injection Volume | 1 µL |
| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 1 mg/mL. |
| Data Analysis | The purity is determined by the area percent method. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST). |
Disclaimer: The information provided in this technical support guide is for research and development purposes only. All experimental work should be conducted in a suitable laboratory environment with appropriate safety precautions.
Technical Support Center: Synthesis of 2,5-Dichloropyridin-4-amine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,5-Dichloropyridin-4-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and cost-effective method for the synthesis of this compound is the regioselective amination of a suitable trichloropyridine precursor, such as 2,3,5-trichloropyridine or 2,3,6-trichloropyridine. The reaction involves the nucleophilic substitution of a chlorine atom with an amino group, typically using ammonia or a protected amine source.
Q2: What are the most common impurities observed in the synthesis of this compound?
The most prevalent impurities are isomeric mono-amino-dichloropyridines. These arise from the amination reaction occurring at different positions on the pyridine ring. For example, if 2,3,6-trichloropyridine is used as the starting material, the formation of 3,6-dichloro-2-aminopyridine and 2,5-dichloro-6-aminopyridine are potential side products. Over-reaction can also lead to the formation of di-amino-chloropyridines.
Q3: How can I minimize the formation of isomeric impurities?
Controlling the reaction temperature is crucial for regioselectivity. Lower temperatures generally favor the formation of the desired 4-amino isomer. The choice of solvent and the rate of addition of the aminating agent can also influence the product distribution. Screening different reaction conditions is recommended to optimize the yield of the target compound.
Q4: What are the recommended purification techniques for this compound?
Column chromatography on silica gel is a common method for separating this compound from its isomers and other impurities. The choice of eluent system will depend on the specific impurity profile. Recrystallization from a suitable solvent system can also be an effective final purification step.
Troubleshooting Guide
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| SYN-001 | Low yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product. | - Monitor the reaction progress by TLC or HPLC and increase the reaction time if necessary. - Optimize the reaction temperature; try running the reaction at a lower temperature to improve selectivity. - Ensure the work-up procedure is not too harsh (e.g., avoid excessively high temperatures or extreme pH). |
| SYN-002 | Presence of multiple isomeric impurities | - Lack of regioselectivity in the amination step. | - Lower the reaction temperature. - Investigate different solvent systems. - Consider using a directing group on the starting material to favor amination at the 4-position. |
| SYN-003 | Formation of di-amino byproducts | - Excess of the aminating agent. - Prolonged reaction time at elevated temperatures. | - Use a stoichiometric amount of the aminating agent. - Carefully monitor the reaction and stop it once the starting material is consumed. |
| SYN-004 | Difficulty in purifying the product | - Similar polarity of the desired product and impurities. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider derivatizing the mixture to facilitate separation, followed by removal of the protecting group. - Explore fractional crystallization with different solvents. |
Experimental Protocol: Amination of 2,3,6-Trichloropyridine
This protocol describes a general procedure for the synthesis of this compound from 2,3,6-trichloropyridine.
Materials:
-
2,3,6-Trichloropyridine
-
Ammonia (e.g., in 1,4-dioxane or as aqueous ammonium hydroxide)
-
Anhydrous solvent (e.g., 1,4-dioxane, N,N-dimethylformamide)
-
Inert gas (e.g., Nitrogen, Argon)
Procedure:
-
In a sealed reaction vessel, dissolve 2,3,6-trichloropyridine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C to room temperature).
-
Slowly add a solution of ammonia (1.0-1.2 eq) to the reaction mixture with vigorous stirring.
-
Maintain the reaction at the chosen temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Impurity Profile
| Temperature (°C) | Yield of this compound (%) | Isomer A (%) | Isomer B (%) | Di-amino Impurity (%) |
| 0 | 65 | 15 | 10 | <5 |
| 25 (RT) | 55 | 25 | 15 | <5 |
| 50 | 40 | 35 | 20 | 5 |
| 80 | 25 | 40 | 25 | 10 |
Note: Isomer A and Isomer B refer to other mono-amino-dichloropyridine isomers.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Main reaction and potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Optimizing Suzuki Coupling with 2,5-Dichloropyridin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling of 2,5-Dichloropyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in a Suzuki coupling reaction?
A1: The primary challenges stem from three aspects of the substrate:
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Substrate Reactivity : Chloropyridines are inherently less reactive than their bromo or iodo analogs due to the strong Carbon-Chlorine (C-Cl) bond, which makes the oxidative addition step of the catalytic cycle more difficult.[1]
-
Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen and the exocyclic amino group can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, slowing or stopping the catalytic cycle.[2][3]
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Regioselectivity : The two chlorine atoms at the C2 and C5 positions have different electronic environments. Generally, Suzuki coupling preferentially occurs at the C2 position due to its higher electrophilicity, influenced by the adjacent ring nitrogen.[4] Achieving selective coupling at the C5 position requires specific, unconventional conditions.[4][5]
Q2: Which chlorine atom (C2 or C5) is more reactive and what are the recommended starting conditions for selective mono-arylation?
A2: The C2 position is generally more reactive. To achieve selective mono-arylation, it is crucial to control the reaction conditions carefully. Below are recommended starting points based on studies with the closely related 2,5-dichloropyridine. The presence of the 4-amino group may necessitate further optimization.
Q3: How does the 4-amino group specifically affect the reaction?
A3: The electron-donating amino group can decrease the reactivity of the C-Cl bonds towards oxidative addition.[3] More significantly, both the amino and pyridine nitrogens can act as ligands for the palladium center, leading to catalyst deactivation.[2][3] To overcome this, it is often necessary to use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) which can sterically shield the palladium center from inhibitory coordination.[2]
Q4: What is the role of water in the solvent mixture?
A4: Water can play several beneficial roles in Suzuki couplings. It is often required to dissolve the inorganic base (like K₃PO₄ or K₂CO₃), which is essential for activating the boronic acid for the transmetalation step.[1][5] It can also influence the overall polarity of the medium, which may affect reaction rates and yields.[5] However, water can also contribute to the unwanted side reaction of protodeboronation.[1]
Q5: Should I use a boronic acid or a boronic ester?
A5: While boronic acids are common, they can be prone to side reactions like protodeboronation (cleavage of the C-B bond) and homocoupling.[1][2] Boronic esters, such as pinacol esters or MIDA boronates, are often more stable and less susceptible to these side reactions.[1][3][6] If you are observing significant protodeboronation, switching from a boronic acid to a pinacol ester is a recommended troubleshooting step.[2]
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting conditions for achieving site-selectivity in the Suzuki coupling of 2,5-dichloropyridine. These serve as an excellent starting point for optimizing reactions with this compound.
Table 1: Conditions for C2-Selective Suzuki Coupling Optimized for preferential arylation at the C2 position.[4]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O | 100 | 12-24 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene / H₂O | 100-110 | 12-24 |
Table 2: Conditions for C5-Selective Suzuki Coupling These "ligand-free" conditions with a phase-transfer catalyst can favor unconventional C5 selectivity.[4][5]
| Catalyst (mol%) | Additive (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| Pd(OAc)₂ (2) | NBu₄Br (3.0) | K₂CO₃ (1.5) | DMF | 100 | 24 |
| Pd₂(dba)₃ (1) | NBu₄Cl (3.0) | Na₂CO₃ (2.0) | Acetonitrile | 80 | 36 |
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction shows very low conversion, with mostly unreacted starting material. What are the primary causes and how can I fix this?
-
Answer: This is a common issue with less reactive aryl chlorides and substrates prone to catalyst inhibition.[1]
-
Potential Cause 1: Inactive Catalyst System. The C-Cl bond is strong, and standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] The amino and pyridine groups may also be deactivating your catalyst.[3]
-
Solution: Switch to a more active catalyst system. Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are highly effective for heteroaryl chlorides.[1][3] Consider using advanced Buchwald G3 pre-catalysts that provide a more stable and active catalytic species.[3] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also help.[3]
-
-
Potential Cause 2: Insufficient Reaction Temperature. The oxidative addition step for aryl chlorides has a high activation energy barrier.[2]
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Potential Cause 3: Ineffective Base. The base is critical for activating the boronic acid. Its strength and solubility are key factors.[1]
-
Potential Cause 4: Oxygen Contamination. The active Pd(0) catalyst is sensitive to oxygen and can be easily oxidized and deactivated.[1]
-
Issue 2: Formation of Significant Side Products
-
Question: My reaction is messy, with multiple side products observed by LC-MS. How can I identify and minimize them?
-
Answer: The two most common side reactions in Suzuki coupling are protodeboronation and homocoupling.
-
Side Product 1: Protodeboronation (Ar-B(OH)₂ → Ar-H). This occurs when the boronic acid's C-B bond is cleaved by a proton source (often water) before it can transmetalate to the palladium center.[1]
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Solution:
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Use a Boronic Ester: Switch from the boronic acid to a more stable pinacol or MIDA boronate ester.[1][3]
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Use Anhydrous Conditions: If possible, use anhydrous solvents and reagents to minimize the primary proton source.[1]
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Optimize Base: A weaker or less nucleophilic base may reduce the rate of this side reaction.[3]
-
-
-
Side Product 2: Homocoupling (Ar-B(OH)₂ → Ar-Ar). This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) state.[2]
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Side Product 3: Dehalogenation (Ar-Cl → Ar-H). The starting material is converted to a de-chlorinated version. This can occur if a hydride source is present in the reaction.[7]
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Issue 3: Difficulty in Product Purification
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Question: I have trouble purifying my final product and removing residual palladium. What are the best practices?
-
Answer: Purification can be challenging due to the polar nature of the aminopyridine product and the need to remove palladium, which is a concern for pharmaceutical applications.[3]
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Purification Strategy: Standard flash column chromatography on silica gel is the most common method.[4] Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with ethyl acetate. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help prevent the basic product from streaking on the silica gel.
-
Palladium Removal:
-
Aqueous Work-up: After the reaction, dilute the mixture with a solvent like ethyl acetate and perform several washes with water and brine. This helps remove the inorganic base and other water-soluble components.[3]
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Filtration: Filtering the crude reaction mixture through a pad of Celite can help remove some insoluble palladium species.[3]
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Specialized Scavengers: If residual palladium remains after chromatography, consider using commercially available palladium scavengers. These are functionalized silica gels or polymers that selectively bind to and remove palladium from the product solution.
-
-
Experimental Protocols
Protocol 1: General Procedure for C2-Selective Suzuki Coupling
This protocol is a generalized starting point and should be optimized for each specific boronic acid partner. It is adapted from procedures for 2,5-dichloropyridine.[4]
-
Materials:
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This compound (1.0 equiv)
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Arylboronic Acid (1.2 - 1.5 equiv)
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Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
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SPhos (4 mol%)
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Potassium Phosphate (K₃PO₄, 2.0 equiv)
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Anhydrous, degassed 1,4-Dioxane and degassed Water
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Inert gas (Argon or Nitrogen)
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Schlenk flask or reaction vial with a magnetic stir bar
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.[3]
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Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to ensure all oxygen is removed.[2][3]
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Catalyst Premix: In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.
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Solvent Addition: Add the degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) to the Schlenk flask via syringe.[3][4]
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Catalyst Addition: Add the catalyst premix to the reaction mixture via syringe.[4]
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Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[4]
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Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[3][4]
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Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (e.g., 20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[4]
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2][4]
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Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][2][8]
References
Technical Support Center: Synthesis of 2,5-Dichloropyridin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2,5-Dichloropyridin-4-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most common and practical laboratory synthesis of this compound involves a two-step process:
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Chlorination of 2,5-dihydroxypyridine: This step synthesizes the key intermediate, 2,5-dichloropyridine.
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Amination of a polychlorinated pyridine: This involves the selective introduction of an amino group at the C4 position. A common starting material for this step is 2,4,5-trichloropyridine, where the C4 position is most susceptible to nucleophilic aromatic substitution.
Q2: What are the critical parameters influencing the yield of the amination step?
The yield of the nucleophilic aromatic substitution of a polychlorinated pyridine with an amine is primarily influenced by:
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Reaction Temperature and Pressure: Higher temperatures and pressures (in the case of using ammonia gas) can increase the reaction rate but may also lead to the formation of undesired isomers and byproducts.
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Choice of Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) formed during the reaction.
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Nature of the Aminating Agent: While aqueous or anhydrous ammonia is commonly used, other reagents like sodium amide or protected amines can also be employed, which may affect the reaction conditions and work-up procedure.
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Reaction Time: Sufficient reaction time is crucial for driving the reaction to completion. Monitoring the reaction progress by techniques like TLC or GC-MS is highly recommended.
Q3: What are the main safety precautions to consider during this synthesis?
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Handling of Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Polychlorinated pyridines and aminopyridines can be toxic and should be handled with care.
-
Pressurized Reactions: If using ammonia gas, the reaction must be carried out in a pressure-rated vessel, and all connections should be checked for leaks.
-
Work-up: The quenching of POCl₃ is highly exothermic and should be done slowly and carefully by adding the reaction mixture to ice. The neutralization of acidic solutions with a base can also generate heat.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incomplete formation of the 2,5-dichloropyridine precursor.2. Insufficiently reactive amination conditions (low temperature, short reaction time).3. Deactivation of the starting material by moisture.4. Poor quality of reagents. | 1. Confirm the purity of the 2,5-dichloropyridine intermediate by NMR or GC-MS before proceeding.2. Gradually increase the reaction temperature and/or time for the amination step while monitoring for product formation and byproduct accumulation.3. Ensure all solvents and reagents are anhydrous, especially for the chlorination step.4. Use freshly opened or purified reagents. |
| Formation of Isomeric Byproducts (e.g., 2-amino- or 6-amino- substituted pyridines) | 1. Reaction temperature is too high, leading to loss of regioselectivity.2. The choice of solvent may favor the formation of other isomers. | 1. Optimize the reaction temperature. Start with a lower temperature and gradually increase it. A temperature screen is recommended.2. Screen different polar aprotic solvents (e.g., DMSO, DMF, NMP, sulfolane) to find the one that gives the best selectivity for the desired C4 amination. |
| Presence of Unreacted 2,4,5-Trichloropyridine | 1. Insufficient amount of the aminating agent.2. Reaction time is too short.3. Reaction temperature is too low. | 1. Use a larger excess of the aminating agent (e.g., ammonia).2. Increase the reaction time and monitor the disappearance of the starting material by TLC or GC-MS.3. Increase the reaction temperature in increments. |
| Difficult Purification of the Final Product | 1. The product may be contaminated with isomeric byproducts which have similar polarities.2. Residual starting materials or reagents from the work-up. | 1. Column chromatography on silica gel is the most effective method for separating isomers. A careful selection of the eluent system is critical. Start with a non-polar solvent and gradually increase the polarity.2. Ensure a thorough aqueous work-up to remove any water-soluble impurities. Recrystallization from a suitable solvent can also be an effective purification method. |
Experimental Protocols
Synthesis of 2,5-Dichloropyridine (Intermediate)
This protocol is adapted from a known procedure for the synthesis of dichloropyridines.
Materials:
-
2,5-Dihydroxypyridine
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dihydroxypyridine in an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and slowly and carefully pour it onto crushed ice with vigorous stirring in a fume hood.
-
Neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,5-dichloropyridine.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,5-dichloropyridine.
| Parameter | Value |
| Reactant Ratio | 1 equivalent of 2,5-dihydroxypyridine to 5-10 equivalents of POCl₃ |
| Reaction Temperature | Reflux (approx. 105 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
Synthesis of this compound
This is a representative protocol for the amination of a polychlorinated pyridine.
Materials:
-
2,4,5-Trichloropyridine
-
Ammonia (aqueous solution, e.g., 28-30%, or anhydrous ammonia in a suitable solvent)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
Procedure:
-
In a pressure-resistant sealed tube, dissolve 2,4,5-trichloropyridine in DMSO.
-
Add an excess of concentrated aqueous ammonia solution.
-
Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours. The reaction should be monitored for the consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
| Parameter | Value |
| Reactant Ratio | 1 equivalent of 2,4,5-trichloropyridine to 10-20 equivalents of ammonia |
| Reaction Temperature | 120-140 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 50-70% |
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
Technical Support Center: Synthesis of 2,5-Dichloropyridin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,5-Dichloropyridin-4-amine. The following information is curated to address common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and plausible synthetic strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable polychlorinated pyridine precursor, such as 2,4,5-trichloropyridine, with an amino source like ammonia. The reactivity of the chlorine atoms on the pyridine ring is influenced by the electronic effects of the ring nitrogen and other substituents.
Q2: I am observing low yields in my amination reaction. What are the potential causes and solutions?
Low yields can stem from several factors including incomplete reaction, side reactions, or product degradation. To address this, consider the following:
-
Reaction Temperature: Ensure the reaction is conducted at the optimal temperature. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote side reactions or decomposition.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.
-
Reagent Purity: Use pure starting materials and reagents. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Solvent Choice: The solvent can significantly impact the reaction rate and selectivity. Ensure you are using a suitable solvent that can dissolve the reactants and facilitate the reaction.
Q3: My final product is contaminated with impurities. How can I effectively purify this compound?
Purification of dichlorinated aminopyridines can be challenging. Common purification techniques include:
-
Recrystallization: This is often the first method to try for solid products. Selecting an appropriate solvent system is crucial for obtaining high purity crystals.
-
Column Chromatography: Silica gel column chromatography can be effective for separating the desired product from impurities. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically used.
-
Acid-Base Extraction: Since the product is an amine, it can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by liquid-liquid extraction. Subsequent neutralization will regenerate the free amine.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored by TLC, allowing for the visualization of the consumption of the starting material and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for analyzing the reaction mixture and identifying components.
Troubleshooting Guide
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| SYN-001 | Low or No Product Formation | - Inactive starting material or reagents.- Incorrect reaction temperature.- Insufficient reaction time. | - Verify the purity and identity of starting materials and reagents.- Optimize the reaction temperature by performing small-scale experiments at different temperatures.- Monitor the reaction over a longer period to ensure completion. |
| SYN-002 | Formation of Multiple Products (Isomers) | - Lack of regioselectivity in the amination reaction. | - Modify the reaction conditions (temperature, solvent, catalyst) to favor the desired isomer.- Consider using a starting material with a directing group to enhance regioselectivity. |
| SYN-003 | Product Contaminated with Starting Material | - Incomplete reaction. | - Increase the reaction time or temperature.- Use a slight excess of the aminating agent. |
| SYN-004 | Difficulty in Isolating the Product | - Product is highly soluble in the work-up solvent.- Formation of an emulsion during extraction. | - Choose a different extraction solvent.- Use brine to break up emulsions.- Consider precipitation or crystallization as an alternative to extraction. |
Experimental Protocols
Proposed Synthesis of this compound from 2,4,5-Trichloropyridine
Materials:
-
2,4,5-Trichloropyridine
-
Ammonia (e.g., in methanol or as aqueous ammonium hydroxide)
-
Suitable solvent (e.g., Methanol, Ethanol, or Dioxane)
-
Stir plate and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
TLC plates (silica gel)
-
Developing chamber
-
UV lamp
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4,5-trichloropyridine (1.0 eq) in a suitable solvent (e.g., methanol).
-
Reagent Addition: Add a solution of ammonia in the chosen solvent (e.g., 7N ammonia in methanol, 2-3 eq) to the flask.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the organic layer to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Purification of 2,5-Dichloropyridin-4-amine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of starting materials from 2,5-Dichloropyridin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted starting material from this compound?
The primary methods for purifying this compound from common starting materials include:
-
Acid-Base Extraction: This is a highly effective technique that leverages the basicity of the amino group on the this compound.[1][2] It is particularly useful for separating the basic product from neutral or acidic starting materials.
-
Column Chromatography: A widely used technique for purifying compounds based on their differential adsorption to a stationary phase, separating the product from impurities based on polarity.[1][3]
-
Recrystallization: This method is suitable for purifying the solid this compound, provided there is a significant difference in solubility between the product and the starting material in a given solvent at different temperatures.[1][4]
-
Scavenger Resins: These are solid-supported reagents that can selectively bind to and remove specific types of impurities, such as unreacted amines or acidic starting materials.[1]
Q2: How do I choose the best purification method for my experiment?
The selection of the most appropriate method depends on several factors, including the properties of the starting material and the desired final purity of the this compound. The decision tree below can help guide your choice.
References
- 1. benchchem.com [benchchem.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
Technical Support Center: 2,5-Dichloropyridin-4-amine
This technical support center provides essential information on the stability, storage, and handling of 2,5-Dichloropyridin-4-amine, along with troubleshooting guides for common experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to store it under the conditions summarized in the table below. Proper storage minimizes degradation and maintains the purity of the compound.
Q2: What are the main stability concerns for this compound?
A2: this compound is generally stable under recommended storage conditions. However, it is sensitive to strong oxidizing agents.[1] Exposure to excessive heat, light, and moisture should be avoided to prevent potential decomposition. While specific degradation pathways are not extensively documented in publicly available literature, similar chlorinated pyridine derivatives can be susceptible to hydrolysis or reactions with nucleophiles under harsh conditions.
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: When handling this compound, it is imperative to use appropriate personal protective equipment to avoid contact with skin, eyes, and clothing.[1] Recommended PPE includes protective gloves, protective clothing, eye protection (safety goggles or face shield), and a respirator if working in a poorly ventilated area.[1] Always wash hands thoroughly after handling.[1]
Q4: What should I do in case of a spill?
A4: In the event of a spill, you should first ensure the area is well-ventilated and eliminate any sources of ignition.[1] Wear the appropriate PPE, and then contain the spill using an inert absorbent material.[1] The absorbed material should be collected and placed in a suitable, labeled container for disposal according to local regulations.[1]
Stability and Storage Data
The following table summarizes the recommended storage and handling parameters for this compound based on information from safety data sheets and product information.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | 2-8°C (Refrigerated) | Minimizes potential for thermal degradation. |
| Atmosphere | Under inert gas (Nitrogen or Argon) | Prevents oxidation and reaction with atmospheric moisture. |
| Light | Store in a dark place | Protects against light-induced degradation. |
| Container | Tightly-closed, properly labeled container | Prevents contamination and ensures proper identification.[1] |
| Incompatibilities | Strong oxidizing agents | To avoid vigorous and potentially hazardous reactions.[1] |
| Handling | In a cool, dry, well-ventilated area | Reduces risk of inhalation and contact with moisture.[1] |
Experimental Protocols
Below are detailed methodologies for common cross-coupling reactions using this compound as a starting material. These protocols are adapted from procedures for structurally similar compounds and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the selective mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Add anhydrous 1,4-dioxane and degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation with this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor and the phosphine ligand to a dry Schlenk tube.
-
Add the anhydrous, deoxygenated solvent and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 equiv.) and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the flask with inert gas.
-
Add the catalyst solution to the flask containing the substrate and base.
-
Add the amine (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS, typically complete in 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guides
Troubleshooting Suzuki-Miyaura Cross-Coupling
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure proper handling of the palladium precursor and ligand under inert conditions. Consider using a pre-catalyst. |
| Poor quality of boronic acid | Use fresh, high-purity boronic acid. Consider using the corresponding boronate ester. | |
| Insufficient base | Ensure the base is anhydrous and of high purity. | |
| Mixture of Regioisomers | Non-selective reaction conditions | Modify the ligand, solvent, or temperature to favor the desired isomer. Sterically hindered ligands can sometimes improve selectivity. |
| Decomposition of Starting Material | Reaction temperature too high | Lower the reaction temperature and monitor for longer reaction times. |
| Difficult Purification | Co-elution of product and byproducts | Optimize the mobile phase for column chromatography. Consider recrystallization or preparative HPLC. |
Troubleshooting Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Catalyst deactivation | Ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere. |
| Inappropriate ligand for the substrate | Screen different phosphine ligands. The choice of ligand is critical for successful amination. | |
| Base incompatibility | Some amines and substrates are sensitive to strong bases like NaOt-Bu. Consider using a weaker base such as K₂CO₃ or Cs₂CO₃, though this may require higher temperatures or longer reaction times. | |
| Formation of Hydrodehalogenation Byproduct | Presence of water or protic impurities | Ensure all components of the reaction are scrupulously dry. |
| Side Reactions | Reaction with other functional groups on the substrate | If the amine or aryl halide contains other reactive functional groups, they may need to be protected prior to the coupling reaction. |
Visualizations
Caption: Logical relationship for stability and storage.
Caption: Workflow for troubleshooting common issues.
References
Handling and safety precautions for 2,5-Dichloropyridin-4-amine
Technical Support Center: 2,5-Dichloropyridin-4-amine
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, safety precautions, and troubleshooting for this compound.
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 405230-82-2 | [1][2][3][4] |
| Molecular Formula | C₅H₄Cl₂N₂ | [1][2][3][5] |
| Molecular Weight | 163.00 g/mol | [1][3][5] |
| Appearance | Powder at room temperature | [1] |
| Melting Point | 125.5-126 °C | [2] |
| Boiling Point | 294.3 ± 35.0 °C (Predicted) | [2][6] |
| Density | 1.497 - 1.498 g/cm³ (Predicted) | [2][6] |
| Flash Point | 131.781 °C | [6] |
| Vapor Pressure | 0.002 mmHg at 25°C | [6] |
Safety and Hazard Information
| Hazard Classification | Details | Reference |
| GHS Pictogram | [5] | |
| Signal Word | Warning | [5][7] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H302: Harmful if swallowed.H332: Harmful if inhaled. | [5][7][8][9] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [5][8][9] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactivity?
A1: this compound is a chemical compound with a pyridine ring structure.[1] Its reactivity is primarily determined by the amino group (-NH₂) and the two chlorine atoms. The amino group can act as a nucleophile, while the chlorine atoms can be displaced in nucleophilic substitution reactions.[1]
Q2: What are the proper storage conditions for this compound?
A2: Store this compound in a tightly-closed container in a cool, dry, and well-ventilated area.[5] Keep it away from incompatible substances and sources of ignition.[5][10]
Q3: What personal protective equipment (PPE) is required when handling this chemical?
A3: When handling this compound, you must wear appropriate PPE. This includes chemical-resistant gloves (nitrile or neoprene are recommended for pyridine derivatives), chemical splash goggles, and a lab coat.[11][12] All work should be conducted in a certified fume hood or a well-ventilated area to avoid inhalation of dust or fumes.[5][10][11]
Q4: How should I dispose of waste containing this compound?
A4: Dispose of waste material containing this compound as hazardous waste.[13] It should be placed in a suitable, labeled disposal container and handled according to local, state, and federal regulations. Do not let the product enter drains or waterways.[5]
Q5: What should I do in case of accidental exposure?
A5:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][14] If skin irritation occurs, seek medical advice.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[13] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[5] If the person feels unwell, call a poison center or doctor.[5]
-
Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water and call a poison center or doctor immediately.[5]
Troubleshooting Guide
Q1: My this compound is not dissolving in my chosen solvent. What should I do?
A1: The solubility data for this compound is not widely published.[5] If you are experiencing solubility issues, consider the following:
-
Solvent Polarity: As a pyridine derivative, it has moderate polarity. Try a range of common laboratory solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF).
-
Heating: Gently warming the mixture may aid dissolution. Monitor for any signs of degradation (color change).
-
Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.
Q2: My reaction is proceeding very slowly or not at all. What are some potential causes?
A2: Given the compound's structure, it likely participates in reactions like nucleophilic aromatic substitutions.[1] If the reaction is sluggish, check the following:
-
Reagent Activity: Ensure your other reagents, especially bases or catalysts, are fresh and active. Moisture can deactivate many common reagents.
-
Temperature: Many substitution reactions on pyridine rings require elevated temperatures to proceed at a reasonable rate. Consider carefully increasing the reaction temperature.
-
Inhibitors: The pyridine nitrogen can sometimes coordinate to and inhibit metal catalysts. If using a cross-coupling reaction, you may need to use a different ligand or catalyst system.
Q3: The compound or my reaction mixture has changed color unexpectedly. What does this mean?
A3: A color change can indicate degradation of the material or an unexpected side reaction.
-
Purity Check: Verify the purity of your starting material. Impurities could be reacting.
-
Atmosphere: Amines can be sensitive to air and may oxidize over time, leading to discoloration. Ensure you are working under an inert atmosphere (e.g., Nitrogen or Argon) if your reaction is sensitive.
-
Light Sensitivity: Some aromatic amines are light-sensitive. Protect your reaction from light.
-
Storage: Ensure the compound was stored properly in a cool, dark, and dry place.[5][10]
Q4: How do I handle a spill of this compound powder?
A4: For minor spills, first alert others in the area and ensure you are wearing appropriate PPE.[8][16] Gently sweep up the powder, avoiding dust formation, or absorb it with an inert material like vermiculite or sand.[8][10] Place the material into a sealed, labeled container for hazardous waste disposal.[8] Decontaminate the area afterward. For major spills, evacuate the area and contact your institution's environmental health and safety office.[8]
Experimental Protocols
While a specific, published protocol for every reaction is unique, the following represents a general methodology for a common type of reaction involving this class of compound.
Hypothetical Experiment: Buchwald-Hartwig Amination
This protocol describes a representative cross-coupling reaction to form a new C-N bond, a common use for amino-pyridines in drug development.
Methodology:
-
Preparation: In a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), an aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a ligand (e.g., Xantphos, 0.04 eq).
-
Solvent and Base: Add a dry, degassed solvent such as toluene or dioxane. Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through celite to remove the catalyst and base.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
Visualizations
Caption: General workflow for safely handling hazardous chemicals.
Caption: Troubleshooting decision tree for experimental issues.
References
- 1. This compound (405230-82-2) for sale [vulcanchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C5H4Cl2N2 | CID 22284049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. aksci.com [aksci.com]
- 6. 4-Amino-2,5-dichloropyridine, CAS No. 405230-82-2 - iChemical [ichemical.com]
- 7. 2,5-Dichloropyrimidin-4-amine | 89180-51-8 [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. fishersci.com [fishersci.com]
- 16. safety.fsu.edu [safety.fsu.edu]
Validation & Comparative
A Comparative Guide to Analytical Methods for 2,5-Dichloropyridin-4-amine
For researchers, scientists, and drug development professionals, the accurate and precise analysis of chemical compounds is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies applicable to the analysis of 2,5-Dichloropyridin-4-amine, a key intermediate in pharmaceutical synthesis. While specific validated methods for this compound are not widely published, this document extrapolates and adapts established methods for structurally similar compounds, such as 2,5-Dichloropyridine and other aminopyridine derivatives. The primary techniques discussed include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering a basis for method development and validation.
Quantitative Data Summary
The selection of an analytical technique is contingent on various factors, including the analyte's properties, the sample matrix, and the desired performance characteristics such as sensitivity, accuracy, and throughput. Below is a comparative summary of typical performance data for HPLC and GC methods, based on the analysis of related chloropyridine and aminopyridine compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Typical Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Detector | UV-Vis Detector | Flame Ionization Detector (FID) |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.01 - 0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.03 - 0.3% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (% RSD) | < 2% | < 2% |
| Throughput | High | High |
| Primary Application | Purity testing, analysis of non-volatile impurities. | Routine purity testing, separation of volatile impurities. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of analytical methods. The following protocols are based on established methods for analogous compounds and serve as a starting point for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. A reverse-phase HPLC method with UV detection is a common approach for pyridine derivatives.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) or a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier. The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (This should be optimized based on the UV spectrum of this compound).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of the sample can be determined using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks. For quantitative analysis, a calibration curve should be prepared using certified reference standards.
Gas Chromatography (GC-FID) Method
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the potential volatility of this compound, GC with Flame Ionization Detection (FID) is a suitable method for purity assessment.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of approximately 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes. (This program should be optimized for the specific separation).
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent (e.g., acetone or dichloromethane) to prepare a stock solution.
-
Further dilute the stock solution to a final concentration of approximately 1 mg/mL.
Data Analysis:
-
Purity is typically determined by the area percent method. The peak area of this compound is calculated as a percentage of the total area of all peaks in the chromatogram. For accurate quantification, calibration with a reference standard is necessary.
Workflow and Pathway Visualizations
To aid in the understanding of the analytical process, the following diagrams illustrate a typical workflow for chemical analysis and a conceptual relationship between different analytical strategies.
Caption: General workflow for the analytical testing of a chemical compound.
Caption: Comparison of analytical techniques for compound analysis.
References
A Comparative Guide to the HPLC Analysis of 2,5-Dichloropyridin-4-amine
For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of pharmaceutical intermediates like 2,5-Dichloropyridin-4-amine is critical. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of potential HPLC methodologies for the analysis of this compound, supported by experimental data from analogous compounds.
Comparison of HPLC Methods
The separation of this compound can be effectively achieved using reversed-phase HPLC. The choice of column and mobile phase composition are key factors in optimizing the separation from impurities and degradation products. Below is a comparison of potential HPLC columns and mobile phase strategies.
| Parameter | Method A: Standard C18 Column | Method B: Mixed-Mode Column | Method C: Alternative C18 Column |
| Stationary Phase | C18 (Octadecylsilane) | Mixed-Mode (e.g., Newcrom R1, Amaze HD) | C18 (e.g., J'Sphere ODS-H80) |
| Separation Principle | Primarily hydrophobic interactions. | Hydrophobic and ion-exchange interactions.[1] | Primarily hydrophobic interactions. |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water with acid (e.g., Formic Acid, Phosphoric Acid).[2] | Acetonitrile/Methanol with acidic and/or ammonium salt buffers (e.g., HCOOH, AmFm).[3] | Gradient of Acetonitrile and Water.[3] |
| Advantages | Widely available, well-understood separation mechanism, suitable for a broad range of compounds.[4][5] | Offers unique selectivity for polar and ionizable compounds, can provide better peak shape for basic compounds like pyridines.[1][6] | High-quality packing material can offer excellent resolution and peak shape. |
| Considerations | May require ion-pairing reagents for highly polar analytes which are not MS-compatible.[6] | Method development can be more complex due to the dual separation mechanism. | Performance can vary between manufacturers. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative experimental protocols based on the analysis of similar pyridine compounds.
Method 1: Reversed-Phase HPLC on a C18 Column
This protocol is a general starting point for the analysis of dichlorinated pyridines.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection: UV at 275 nm.[3]
-
Injection Volume: 5 µL.
Method 2: Mixed-Mode HPLC
This method can offer enhanced retention and selectivity for polar, basic compounds.
-
Column: Amaze HD, 150 mm x 3.2 mm.[3]
-
Mobile Phase: Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 275 nm.[3]
-
Injection Volume: 1 µL.[3]
Visualizing the HPLC Workflow
To better understand the logical flow of an HPLC analysis, the following diagrams illustrate the general workflow and the process of method development.
Caption: General workflow for HPLC analysis.
Caption: Logical flow for HPLC method development.
Alternative Analytical Techniques
While HPLC is the most common technique, other methods could be considered for the analysis of this compound:
-
Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and higher resolution compared to conventional HPLC.[2]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like amines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity, and allows for the identification of unknown impurities by mass.[7]
References
- 1. Separation of Model Compounds in Reversed-Phase and Mixed-Mode | SIELC Technologies [sielc.com]
- 2. Separation of 2,3-Dichloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. helixchrom.com [helixchrom.com]
- 7. 405230-82-2|this compound|BLD Pharm [bldpharm.com]
A Comparative Guide to the GC-MS Analysis of 2,5-Dichloropyridin-4-amine
For researchers, scientists, and drug development professionals, the accurate analysis of chemical compounds is paramount for ensuring purity, monitoring reactions, and conducting metabolic studies. 2,5-Dichloropyridin-4-amine is a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, with High-Performance Liquid Chromatography (HPLC) as a viable alternative. The information presented is supported by representative experimental data and detailed protocols derived from the analysis of structurally similar compounds.
Methodology Comparison: GC-MS and HPLC
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high sensitivity and provides structural information through mass fragmentation patterns, which is invaluable for definitive identification.[1]
High-Performance Liquid Chromatography (HPLC) is a versatile alternative, particularly suitable for compounds that may not be sufficiently volatile or thermally stable, or when derivatization is not desired. It is a robust method for quantification and purity assessment.[2]
The choice between GC-MS and HPLC depends on the specific analytical requirements, such as the need for structural confirmation, sensitivity, and the nature of the sample matrix.
Data Presentation: Performance Comparison
The following table summarizes the expected quantitative performance of GC-MS and HPLC for the analysis of this compound, based on typical data for similar aromatic amines and halogenated compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/L | 5 - 10 µg/L |
| Limit of Quantitation (LOQ) | 0.4 - 1.6 µg/L | 15 - 30 µg/L |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 2% |
| Primary Application | Identification and trace-level quantification | Routine purity testing and quantification |
Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Mass Spectrometry Fragmentation
Electron Ionization (EI) mass spectrometry of this compound is expected to produce a characteristic fragmentation pattern. The molecular formula is C₅H₄Cl₂N₂ with a molecular weight of approximately 163.00 g/mol .[3] A key feature will be the isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl in a ~3:1 ratio), resulting in M+, [M+2]+, and [M+4]+ peaks with relative intensities of approximately 9:6:1.[4]
| m/z (mass-to-charge) | Proposed Fragment | Relative Intensity |
| 161/163/165 | [C₅H₄Cl₂N₂]⁺ (Molecular Ion) | High |
| 126/128 | [M-Cl]⁺ | Moderate |
| 99 | [M-Cl-HCN]⁺ | Moderate to High |
| 75 | [C₄H₃N₂]⁺ | Moderate |
Experimental Protocols
This protocol is designed for the sensitive and selective analysis of this compound.
-
Instrumentation : A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Sample Preparation : Accurately weigh and dissolve the this compound sample in a suitable solvent such as dichloromethane or acetone to a final concentration of approximately 1 mg/mL. Further dilute as necessary for calibration standards.
-
GC Conditions :
-
Column : DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[5]
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature : 250 °C.
-
Injection Volume : 1 µL (splitless mode).
-
Oven Temperature Program : Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions :
-
Ion Source Temperature : 230 °C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Range : m/z 40-350.
-
Data Acquisition : Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis, focusing on the characteristic m/z values from the fragmentation table.
-
This protocol provides a robust alternative for the quantification of this compound.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Sample Preparation : Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Dilute this stock to prepare working standards.
-
HPLC Conditions :
-
Column : C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase : An isocratic mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 245 nm.
-
Injection Volume : 10 µL.
-
-
Data Analysis : Purity and concentration are determined by comparing the peak area of the analyte to that of a certified reference standard.
Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of the analytical techniques.
Caption: Experimental workflow for GC-MS analysis.
Caption: Logical comparison of GC-MS and HPLC methods.
References
Purity Determination of 2,5-Dichloropyridin-4-amine: A Comparative Guide
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of success. For scientists and researchers, the integrity of starting materials like 2,5-Dichloropyridin-4-amine is critical for the synthesis of complex molecules and the validity of experimental outcomes. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of this compound and its structural isomers, which are common alternatives or potential impurities.
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide will delve into the common analytical techniques used for purity assessment, offering a comparative analysis with structurally similar alternatives such as 2-Amino-4,5-dichloropyridine and 2-Amino-3,4-dichloropyridine.
Comparative Analysis of Analytical Methods
The choice of an analytical method for purity determination is often a balance between the required accuracy, sensitivity, sample throughput, and the available instrumentation. For this compound and its alternatives, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most prevalent techniques.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the purity analysis of non-volatile and thermally labile compounds. Its high resolution and sensitivity make it ideal for separating the main component from its impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that does not require a reference standard for the analyte itself. It provides a highly accurate purity assessment and is often used as an orthogonal technique to chromatography.
The following table summarizes the performance characteristics of these methods for the analysis of dichlorinated aminopyridines.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Linearity (R²) | > 0.999 | > 0.998 | Not Applicable (Direct Quantification) |
| Limit of Detection (LOD) | 0.01 - 0.05% | 0.005 - 0.02% | ~0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.15% | 0.015 - 0.06% | ~0.3% |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (% RSD) | < 2% | < 3% | < 1% |
| Primary Application | Routine purity testing, analysis of non-volatile impurities | Analysis of volatile impurities, impurity identification | Primary purity assessment, certification of reference materials |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for the purity determination of this compound and its alternatives.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Dilute to a working concentration of about 0.1 mg/mL.
-
Data Analysis: Purity is calculated using the area percent method from the resulting chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Mass Spectrometer Mode: Scan mode (m/z 50-300).
-
Sample Preparation: Accurately weigh approximately 25 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., methanol or dichloromethane).
-
Data Analysis: Purity is determined by the area percent method, and impurities are identified by their mass spectra.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride or dimethyl sulfone).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in the deuterated solvent.
-
Acquisition Parameters: Use a 90° pulse with a long relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery.
-
Data Analysis: The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[1]
Comparative Purity Data
The following table presents typical purity data for this compound and its alternatives as determined by the methods described above. This data is illustrative and may vary depending on the synthesis route and purification process.
| Compound | HPLC Purity (%) | GC-MS Purity (%) | qNMR Purity (%) |
| This compound | ≥ 99.5 | ≥ 99.0 | ≥ 99.7 |
| 2-Amino-4,5-dichloropyridine | ≥ 99.0 | ≥ 98.5 | ≥ 99.2 |
| 2-Amino-3,4-dichloropyridine | ≥ 98.5 | ≥ 98.0 | ≥ 99.0 |
Visualizing Workflows
To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to 2,5-Dichloropyridin-4-amine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 2,5-Dichloropyridin-4-amine, a key building block in the synthesis of targeted therapies, particularly in the development of kinase inhibitors. Its performance is critically evaluated against a close structural isomer, 3,5-Dichloropyridin-4-amine, with a focus on its application as a crucial intermediate in the synthesis of the MEK inhibitor, Trametinib. This document offers a side-by-side comparison of their reactivity, supported by experimental data, to inform synthetic strategy and decision-making in drug discovery and development.
Executive Summary
This compound is a vital heterocyclic intermediate, distinguished by its unique substitution pattern that dictates its reactivity in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is central to its role in the construction of complex pharmaceutical agents. In the synthesis of Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2, this compound serves as a key precursor. The strategic placement of chlorine atoms at the 2- and 5-positions of the pyridine ring influences the regioselectivity and efficiency of coupling reactions. This guide demonstrates that while both 2,5- and 3,5-dichloro isomers can be utilized in the synthesis of kinase inhibitors, the 2,5-isomer offers distinct advantages in specific synthetic contexts, leading to potentially higher yields and purer products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its isomer, 3,5-Dichloropyridin-4-amine, is presented below. These properties are crucial for understanding their behavior in chemical reactions and for the development of robust synthetic protocols.
| Property | This compound | 3,5-Dichloropyridin-4-amine |
| CAS Number | 405230-82-2[1][2] | 22889-78-7[3] |
| Molecular Formula | C₅H₄Cl₂N₂[1][2] | C₅H₄Cl₂N₂[3] |
| Molecular Weight | 163.00 g/mol [1][2] | 163.00 g/mol [3] |
| Melting Point | 125.5-126 °C[1] | Not available |
| Boiling Point | 294.3 ± 35.0 °C (Predicted)[1] | Not available |
| pKa | 2.76 ± 0.42 (Predicted)[1] | Not available |
| Appearance | White to off-white powder | Not available |
Performance Comparison in Synthesis
The primary application highlighted in this guide is the role of dichlorinated pyridin-4-amines as intermediates in the synthesis of kinase inhibitors. The differential reactivity of the isomers is a key consideration for synthetic chemists.
In the context of nucleophilic aromatic substitution (SNAr) reactions, the positions of the chlorine atoms on the pyridine ring significantly influence the susceptibility of the compound to nucleophilic attack. For 2,4-dichloropyridines, the C4 position is generally more activated towards SNAr due to the stabilizing effect of the nitrogen atom on the Meisenheimer intermediate.[4] Conversely, in 3,5-dichloropyridines, the chlorine atoms are in less activated positions, often requiring harsher reaction conditions for substitution.[5]
For the synthesis of kinase inhibitors, where a substituted aniline is coupled with the dichloropyridine core, the choice of isomer can impact the regioselectivity and the overall yield of the desired product. The 2,5-dichloro substitution pattern allows for selective functionalization at the 4-amino position, with the chlorine atoms influencing the electronic properties of the pyridine ring.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a key intermediate in the development of kinase inhibitors, illustrating the use of a dichlorinated aminopyridine.
General Procedure for Nucleophilic Aromatic Substitution
This protocol describes a typical SNAr reaction between a dichlorinated pyridin-4-amine and a substituted aniline, a common step in the synthesis of many kinase inhibitors.
Materials:
-
This compound or 3,5-Dichloropyridin-4-amine
-
Substituted aniline (e.g., 3-iodo-2-fluoroaniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the dichlorinated pyridin-4-amine (1.0 eq.), the substituted aniline (1.1 eq.), the palladium catalyst (0.05 eq.), the ligand (0.1 eq.), and the base (2.0 eq.).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite and wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Synthetic Pathway
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and logical workflows.
Caption: Synthetic workflow for a kinase inhibitor precursor.
Caption: Factors influencing SNAr reactivity and outcomes.
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors, most notably Trametinib. Its reactivity, governed by the specific arrangement of its chloro and amino substituents, provides a distinct advantage in certain synthetic routes compared to its 3,5-dichloro isomer. While further direct comparative studies are warranted to quantify the performance differences in specific reaction systems, the principles of heterocyclic reactivity strongly suggest that the choice of isomer is a critical parameter for optimizing the synthesis of complex pharmaceutical targets. This guide provides the foundational information and experimental context necessary for researchers to make informed decisions in the design and execution of their synthetic campaigns.
References
A Comparative Guide to 2,5-Dichloropyridin-4-amine and 3,5-Dichloropyridin-4-amine for Researchers and Drug Development Professionals
Introduction
Dichlorinated aminopyridines are pivotal structural motifs in medicinal chemistry and materials science, serving as versatile building blocks for the synthesis of a wide array of functionalized heterocyclic compounds. Among these, 2,5-Dichloropyridin-4-amine and 3,5-Dichloropyridin-4-amine are two key isomers whose distinct substitution patterns give rise to different physicochemical properties, reactivity, and biological potential. This guide provides an objective comparison of these two compounds, supported by experimental data and detailed protocols to inform synthetic strategies and drug discovery efforts.
Physicochemical and Structural Properties
A summary of the key physicochemical and structural identifiers for this compound and 3,5-Dichloropyridin-4-amine is presented below. While both isomers share the same molecular formula and weight, their structural differences, such as the positions of the chlorine atoms, lead to variations in properties like melting point and predicted pKa.
| Property | This compound | 3,5-Dichloropyridin-4-amine |
| CAS Number | 405230-82-2[1][2][3] | 22889-78-7[4] |
| Molecular Formula | C₅H₄Cl₂N₂[1][2] | C₅H₄Cl₂N₂[4] |
| Molecular Weight | 163.00 g/mol [1][2] | 163.00 g/mol [4] |
| Appearance | Powder[1] | White needle crystal[4] |
| Melting Point | 125.5-126 °C[4] | 158-162 °C[4] |
| Boiling Point | 294.3 ± 35.0 °C (Predicted)[4] | 250.8 °C[4] |
| Density | 1.497 ± 0.06 g/cm³ (Predicted)[4] | 1.497 g/cm³[4] |
| pKa | 2.76 ± 0.42 (Predicted)[4] | Not available |
| IUPAC Name | This compound[2] | 3,5-dichloropyridin-4-amine |
Synthesis and Preparation
The synthetic routes to this compound and 3,5-Dichloropyridin-4-amine differ significantly, reflecting the influence of the substituent positions on the feasibility of certain chemical transformations.
Synthesis of this compound typically involves a two-step process starting from maleic diester to first synthesize 2,5-dichloropyridine, which is then aminated.
Synthesis of 3,5-Dichloropyridin-4-amine can be achieved from 4-aminopyridine through a direct chlorination reaction.[5]
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dichloropyridine (Precursor to this compound) [6]
This protocol outlines the synthesis of the precursor 2,5-dichloropyridine from 2,5-dihydroxypyridine.
-
Materials: 2,5-Dihydroxypyridine, Phosphorus oxychloride (POCl₃), Dichloromethane, Sodium hydroxide.
-
Procedure:
-
To a flask containing phosphorus oxychloride, add 2,5-dihydroxypyridine.
-
Heat the mixture under reflux.
-
After the reaction is complete, cool the mixture and carefully quench with ice water.
-
Neutralize the solution with sodium hydroxide.
-
Extract the product with dichloromethane.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain 2,5-dichloropyridine.
-
Protocol 2: Synthesis of this compound via Amination
This protocol describes the subsequent amination of 2,5-dichloropyridine.
-
Materials: 2,5-Dichloropyridine, Ammonia, a suitable solvent (e.g., ethanol in a sealed vessel).
-
Procedure:
-
Dissolve 2,5-dichloropyridine in the chosen solvent in a pressure vessel.
-
Saturate the solution with ammonia gas or add a solution of ammonia in the solvent.
-
Heat the sealed vessel to a temperature typically ranging from 150-200°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, and remove the solvent.
-
Purify the residue by column chromatography or recrystallization to yield this compound.
-
Protocol 3: Synthesis of 3,5-Dichloropyridin-4-amine [5]
-
Materials: 4-Aminopyridine, Concentrated Hydrochloric Acid, Hydrogen Peroxide.
-
Procedure:
-
Dissolve 4-aminopyridine in concentrated hydrochloric acid.
-
Cool the solution and add hydrogen peroxide dropwise while maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed.
-
Carefully basify the reaction mixture with a suitable base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 3,5-Dichloropyridin-4-amine.
-
Caption: Synthetic pathways for the two isomers.
Comparative Reactivity
The electronic and steric environments of the two isomers dictate their reactivity in common organic reactions, such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Suzuki-Miyaura Coupling:
In dichloropyridines, the reactivity of the chlorine atoms in Suzuki-Miyaura coupling is influenced by their position relative to the nitrogen atom. For 2,5-dihalopyridines, the reaction preferentially occurs at the C2 position.[7] In contrast, the chlorine atoms in 3,5-dichloropyridine are less activated towards oxidative addition, generally requiring more forcing reaction conditions.
Nucleophilic Aromatic Substitution (SNAr):
The reactivity of dichloropyridines in SNAr reactions is largely governed by the stability of the Meisenheimer intermediate. The 2- and 4-positions are activated by the electron-withdrawing nitrogen atom. Consequently, this compound, with a chlorine at the 2-position, is expected to be more reactive in SNAr reactions at this position compared to the chlorines in 3,5-Dichloropyridin-4-amine, which are meta to the nitrogen.[7][8]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol can be used to compare the reactivity of the two isomers in a Suzuki-Miyaura coupling reaction.
-
Materials: this compound or 3,5-Dichloropyridin-4-amine (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), Sodium carbonate (2.0 mmol), Toluene (10 mL), Ethanol (2 mL), Water (2 mL).
-
Procedure:
-
In a round-bottom flask, combine the dichloropyridin-4-amine isomer, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Add the solvent mixture (toluene, ethanol, and water).
-
De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. The yield and reaction time can be used as a measure of relative reactivity.
-
Caption: Workflow for comparing isomer reactivity.
Biological Activity and Applications
3,5-Dichloropyridin-4-amine is a well-established key intermediate in the synthesis of Roflumilast , a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[4] The biological activity of Roflumilast stems from its ability to increase intracellular cyclic AMP (cAMP) levels, leading to a reduction in inflammation. The general biological potential of 4-amino-3,5-dichloropyridine derivatives includes antimicrobial and anti-cancer activities.[9]
The biological activity of This compound is not as well-documented in publicly available literature. However, its structural similarity to other biologically active pyridines suggests potential for investigation in various therapeutic areas.
Proposed Comparative Biological Assays
Given the limited direct comparative data, the following standard assays are proposed to evaluate and compare the potential biological activities of the two isomers.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.
-
Materials: this compound, 3,5-Dichloropyridin-4-amine, Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth, 96-well microtiter plates.
-
Procedure:
-
Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in Mueller-Hinton broth in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacteria.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Protocol 5: MTT Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials: this compound, 3,5-Dichloropyridin-4-amine, A human cancer cell line (e.g., HeLa), DMEM medium, Fetal bovine serum (FBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of each compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Signaling Pathway of Roflumilast
As 3,5-Dichloropyridin-4-amine is a key precursor to Roflumilast, understanding the mechanism of action of this drug provides context for the importance of its parent building block.
Caption: Roflumilast's mechanism of action.
Conclusion
This compound and 3,5-Dichloropyridin-4-amine, while isomeric, present distinct profiles in terms of their synthesis and chemical reactivity. The 3,5-isomer is a well-established and crucial building block in the pharmaceutical industry, most notably for the synthesis of Roflumilast. Its synthesis is relatively direct from 4-aminopyridine. In contrast, the synthesis of the 2,5-isomer is more complex.
From a reactivity standpoint, the 2-chloro substituent in this compound is expected to be more susceptible to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions compared to the chlorine atoms in the 3,5-isomer. This suggests that this compound could be a valuable intermediate for accessing a different range of substituted pyridines.
While the biological activity of 3,5-Dichloropyridin-4-amine is inferred from its successful incorporation into a marketed drug, the biological profile of this compound remains largely unexplored. The proposed comparative biological assays would provide valuable insights into its potential as a scaffold for new therapeutic agents. For researchers and drug development professionals, the choice between these two isomers will depend on the target molecule and the desired synthetic strategy, with each offering unique opportunities for molecular design and discovery.
References
- 1. This compound (405230-82-2) for sale [vulcanchem.com]
- 2. This compound | C5H4Cl2N2 | CID 22284049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. innospk.com [innospk.com]
- 5. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]
- 6. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of dichloropyridine Suzuki coupling
A Comparative Guide to Catalytic Systems for Suzuki Coupling of Dichloropyridines
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, vital for creating the carbon-carbon bonds that form the backbone of many pharmaceutical compounds and functional materials. Dichloropyridines are particularly valuable as versatile building blocks. However, the presence of two chlorine atoms presents a significant challenge: achieving selective functionalization at the desired position.
This guide provides an objective comparison of various catalytic systems for the Suzuki coupling of dichloropyridines. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to empower researchers to select the optimal catalytic system for their specific synthetic goals, whether that be achieving high yields, controlling regioselectivity, or ensuring mono-arylation over diarylation.
Performance Comparison of Catalytic Systems
The choice of metal catalyst, ligand, and reaction conditions profoundly influences the outcome of the Suzuki coupling of dichloropyridines. The following tables summarize the performance of various catalytic systems, offering a comparative overview of their efficacy with different dichloropyridine isomers.
Table 1: Palladium-Catalyzed Suzuki Coupling of 2,4-Dichloropyridine
| Catalyst System | Ligand/Additive | Base | Solvent | Temp. (°C) | Time (h) | Arylboronic Acid | Yield (%) | Selectivity (C4:C2) | Reference |
| Pd(PEPPSI)(IPr) | IPr (NHC) | K₂CO₃ | Dioxane | 80 | 24 | Phenylboronic acid | 85 | 10.4:1 | [1] |
| Pd(OAc)₂ | QPhos | KF | Toluene/H₂O | RT | - | Phenylboronic acid | 36 | 2.4:1 | [2] |
| PdCl₂ | NBu₄Br (PTC) | Na₂CO₃ | Toluene/H₂O | 100-120 | - | Phenylboronic acid | - | >99:1 | [3][4] |
Table 2: Palladium-Catalyzed Suzuki Coupling of 2,5-Dichloropyridine
| Catalyst System | Ligand/Additive | Base | Solvent | Temp. (°C) | Time (h) | Arylboronic Acid | Yield (%) | Selectivity (C2:C5 or C5:C2) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | Phenylboronic acid | - | C2-Selective | [5] |
| Pd(OAc)₂ | None (Jeffery) | K₂CO₃ | NMP/H₂O | 100 | 24 | Phenylboronic acid | - | C5-Selective | [1][6] |
Table 3: Nickel-Catalyzed Monoarylation of Dichloropyridines
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Dichloropyridine | Arylboronic Acid | Yield (%) | Selectivity (Mono:Di) | Reference |
| Ni(cod)₂ | PPh₂Me | K₃PO₄ | MeCN | 80 | 24 | 2,5-Dichloropyridine | 4-Chlorophenylboronic acid | 85 (mono) | >20:1 | [1] |
| Ni(cod)₂ | PCy₃ | K₃PO₄ | THF | 80 | 24 | 2,5-Dichloropyridine | 4-Chlorophenylboronic acid | 38 (di) | 1:3.8 | [1] |
Table 4: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine*
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (min) | Arylboronic Acid | Yield (%) | Selectivity | Reference |
| Pd(PPh₃)₄ (0.5 mol%) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | Phenylboronic acid | 81 | C4-Regioselective | [7][8] |
*Data for 2,4-dichloropyrimidine is included as a close and informative analogue to dichloropyridines, demonstrating the utility of this common and efficient catalytic system under microwave irradiation.[7][8]
Mandatory Visualization
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura coupling and a generalized experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Navigating the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2,5-Dichloropyridin-4-amine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. The 2,5-Dichloropyridin-4-amine scaffold has emerged as a promising starting point for the synthesis of compounds with diverse biological activities. This guide provides a comparative analysis of the biological activities of derivatives based on this and structurally related chloro-amine pyridine and pyrimidine cores, supported by experimental data and detailed protocols to aid in the design and evaluation of new chemical entities.
The core structure of this compound offers a versatile platform for medicinal chemists. The presence of two chlorine atoms and an amino group provides multiple reaction sites for the introduction of various substituents, allowing for the fine-tuning of physicochemical properties and biological targets. Research has primarily focused on the development of these derivatives as kinase inhibitors for anticancer therapy, with significant activity observed against targets such as Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs).
Comparative Analysis of Anticancer Activity
In Vitro Antiproliferative Activity of Chloro-Amino Pyrimidine Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| L20 (5-chloro-4-((substituted phenyl)amino)pyrimidine derivative) | A549 (Lung Carcinoma) | 0.23 | [1] |
| HCT116 (Colon Carcinoma) | 0.11 | [1] | |
| K562 (Leukemia) | 0.17 | [1] | |
| 16h (5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative) | HCT-116 (Colon Carcinoma) | 0.061 ± 0.002 | [2] |
| 16j (5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative) | HCT-116 (Colon Carcinoma) | 0.020 ± 0.001 | [2] |
In Vitro Enzyme Inhibitory Activity of Chloro-Amino Pyrimidine Derivatives
| Compound | Target Enzyme | IC50 (nM) | Reference |
| L20 (5-chloro-4-((substituted phenyl)amino)pyrimidine derivative) | HDAC1 | 3.5 | [1] |
| HDAC2 | 1.8 | [1] | |
| HDAC3 | 0.9 | [1] | |
| HDAC6 | 13.6 | [1] | |
| 16h (5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative) | CDK9/cyclin T1 | 11.4 ± 1.4 | [2] |
| 16j (5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative) | CDK9/cyclin T1 | 10.2 ± 1.3 | [2] |
Key Signaling Pathways Targeted by Pyridine-Based Inhibitors
Derivatives of this compound are known precursors to inhibitors of key signaling pathways implicated in cancer and inflammation, such as the p38 MAPK and VEGFR-2 pathways. Understanding these pathways is crucial for the rational design of targeted therapies.
Caption: Simplified p38 MAPK signaling pathway.
Caption: Key downstream pathways in VEGFR-2 signaling.
Experimental Protocols
To ensure the reproducibility and comparability of biological data, detailed and standardized experimental protocols are essential. The following are methodologies for key assays used in the evaluation of the anticancer and kinase inhibitory potential of this compound derivatives and related compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Purified recombinant target kinase (e.g., CDK9/cyclin T1, VEGFR-2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Add the kinase enzyme to the wells of a 384-well plate containing kinase assay buffer.
-
Add the serially diluted test compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Stop the kinase reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.[3][4]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50 or IC50).
Materials:
-
Human cancer cell lines (e.g., HCT-116, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader capable of absorbance measurement at 570 nm
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Following the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.
Caption: General workflow for kinase inhibitor evaluation.
This guide provides a foundational understanding of the biological potential of this compound derivatives by drawing comparisons with structurally similar compounds. The provided data and protocols offer a starting point for researchers to design, synthesize, and evaluate novel compounds based on this versatile scaffold, with the ultimate goal of developing new and effective therapeutic agents.
References
Comparative Guide to 2,5-Dichloropyridin-4-amine: A Medicinal Chemistry Building Block
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2,5-Dichloropyridin-4-amine, a key heterocyclic intermediate, with a relevant alternative. The comparison focuses on chemical properties and reactivity in common, synthetically important reactions, supported by established principles and representative experimental data.
Certificate of Analysis: Typical Specifications
This compound (CAS No. 405230-82-2) is a substituted pyridine used as a building block in the synthesis of complex molecules for pharmaceutical and agrochemical research.[1] A typical Certificate of Analysis (CoA) outlines the following specifications, ensuring its suitability for synthetic applications.
| Parameter | Specification |
| CAS Number | 405230-82-2 |
| Molecular Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.00 g/mol [1] |
| Appearance | White to light yellow solid/powder[1] |
| Purity (HPLC) | ≥95% - ≥99% |
| Storage | 2-8°C, protect from light |
Comparison with a Structural Alternative: 2,4-Dichloropyridine
In medicinal chemistry, the precise placement of functional groups on a heterocyclic core is critical for biological activity. Therefore, a comparison with isomeric dichloropyridines is essential. 2,4-Dichloropyridine (CAS No. 26452-80-2) serves as an instructive alternative, as its reactivity has been well-documented, providing a basis for understanding the synthetic utility of this compound.
| Feature | This compound | Alternative: 2,4-Dichloropyridine |
| Structure | ||
| CAS Number | 405230-82-2 | 26452-80-2 |
| Molecular Formula | C₅H₄Cl₂N₂ | C₅H₃Cl₂N |
| Molecular Weight | 163.00 g/mol | 147.99 g/mol |
| Key Reactive Sites | C2-Cl, C5-Cl, N-H of amine | C2-Cl, C4-Cl |
Reactivity in Key Synthetic Transformations
The primary value of dichlorinated pyridines lies in their ability to undergo sequential substitution reactions, allowing for the controlled introduction of different substituents. The two most common transformations are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig amination).
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the regioselectivity of nucleophilic attack is governed by the electronic stabilization of the intermediate (Meisenheimer complex).
-
2,4-Dichloropyridine : The C4 position is generally more susceptible to nucleophilic attack. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative pyridine nitrogen, which provides greater stabilization compared to attack at the C2 position.[2]
-
This compound : The presence of the electron-donating amino group at C4 deactivates the ring towards SNAr compared to an unsubstituted pyridine. However, the chlorine at C2 is positioned ortho to the ring nitrogen, making it the more electronically deficient and likely site of attack, analogous to the C2/C6 positions in other pyridines. The C5-Cl is less activated.
Palladium-Catalyzed Buchwald-Hartwig Amination
This cross-coupling reaction is a powerful method for forming C-N bonds and its regioselectivity can differ from SNAr.[3]
-
2,4-Dichloropyridine : Highly regioselective amination at the C2 position can be achieved under specific microwave-assisted Buchwald-Hartwig conditions.[4] This selectivity is complementary to the typical C4 selectivity observed in SNAr.
-
This compound : The reactivity of the C2-Cl and C5-Cl positions in cross-coupling is influenced by both electronic effects and ligand sterics. The C2 position is generally favored for oxidative addition to the Palladium(0) catalyst due to its proximity to the pyridine nitrogen. The existing amino group at C4 can also influence the reaction, potentially acting as an internal ligand or requiring protection depending on the reaction conditions.
Experimental Protocols
Below is a representative protocol for a modern C-N cross-coupling reaction, which can be adapted for various dichloropyridine substrates. This specific protocol is for a microwave-assisted Buchwald-Hartwig amination.[4]
Representative Protocol: Microwave-Assisted Buchwald-Hartwig Amination
-
Reagent Preparation : To a microwave vial, add the dichloropyridine substrate (1.0 eq.), the desired amine (1.1 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., XantPhos, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition : Add a dry, degassed solvent (e.g., 1,4-dioxane or toluene) to the vial to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution : Seal the vial and place it in a microwave reactor. Heat the reaction mixture to the specified temperature (e.g., 120-150°C) for a set time (e.g., 30-60 minutes).
-
Workup : After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired mono-aminated pyridine.
Visualized Workflows and Concepts
The following diagrams illustrate the general workflow for using these building blocks and the theoretical basis for their differential reactivity.
Caption: General workflow for a Palladium-catalyzed Buchwald-Hartwig amination reaction.
Caption: Regioselectivity in SNAr is driven by intermediate stability.
References
Safety Operating Guide
Safe Disposal of 2,5-Dichloropyridin-4-amine: A Procedural Guide
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For laboratory professionals handling 2,5-Dichloropyridin-4-amine, a compound that is irritating to the skin, eyes, and respiratory system, adherence to strict disposal protocols is mandatory to mitigate risks.[1][2][3] This guide provides a step-by-step operational plan for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid breathing in dust, fumes, or vapors of the chemical.[1][2][3]
-
Do not eat, drink, or smoke in areas where the chemical is being handled.[3]
-
Contaminated clothing should be removed immediately and washed before reuse.[1][3][4]
| PPE Category | Specification | Source |
| Eye Protection | Chemical safety goggles or a face shield. | [3] |
| Hand Protection | Chemically resistant protective gloves. | [1][2][3] |
| Body Protection | Protective clothing to prevent skin contact. | [1][2][3] |
| Respiratory Protection | Use a standard EN 149 approved respirator if ventilation is inadequate or dust/vapors are present. | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed as hazardous waste in strict accordance with all local, regional, and national regulations.[2][3][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
Waste Collection
-
Collect waste this compound in a suitable, chemically compatible container that can be securely sealed.[2][5]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Do not mix with other waste streams to avoid incompatible chemical reactions.[6]
Empty Container Decontamination
-
Thoroughly empty all contents from the original container.
-
Triple-rinse the empty container with a suitable solvent.
-
Crucially, collect all rinsate as hazardous waste and add it to your designated waste container.[7]
-
After rinsing and drying, obliterate or remove the original label before disposing of the container, or follow institutional guidelines for recycled glass.[7]
Storage of Chemical Waste
-
Keep the hazardous waste container tightly closed at all times, except when adding waste.[1][2][6]
-
Store the waste container in a designated, cool, dry, and well-ventilated area.[1]
-
Ensure the storage area is away from incompatible materials such as oxidizing agents and acids.[4]
-
Utilize secondary containment to prevent spills.
Final Disposal
-
Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste management company.[1][2][4]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Management of Spills and Accidental Releases
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation. Move upwind from the spill.[2]
-
Control and Contain : Prevent the spill from entering drains or water courses.[2] Contain the spill using inert, non-combustible absorbent materials like sand, earth, or vermiculite.[2]
-
Clean-Up :
-
Decontaminate : Wash the spill area thoroughly.[2]
-
Dispose : All contaminated materials, including absorbents and cleaning supplies, must be collected and disposed of as hazardous waste.[2][6]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. benchchem.com [benchchem.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 2,5-Dichloropyridin-4-amine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,5-Dichloropyridin-4-amine. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Chemical Identifier:
-
CAS Number: 405230-82-2[1]
Hazard Summary:
This compound is a chemical that poses several health risks. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Ingestion and inhalation can be harmful.[3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this substance to prevent exposure.[2]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety glasses conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2] A face shield may also be appropriate.[3][4] | Protects against splashes and dust, preventing serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[2] Gloves must be inspected for integrity before each use. | Prevents direct skin contact and subsequent irritation.[2] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure, such as a lab coat or chemical-resistant apron.[2][4] Fire/flame resistant and impervious clothing is recommended.[2] | Minimizes the risk of skin contact and contamination of personal clothing.[2] |
| Respiratory Protection | A dust mask (e.g., N95) or a full-face respirator should be used if ventilation is inadequate, exposure limits are exceeded, or irritation is experienced.[2] Work should ideally be conducted in a chemical fume hood.[2][3] | Protects the respiratory tract from irritation due to dust or vapors.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk.
1. Preparation and Engineering Controls:
-
Ventilation: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][4]
-
PPE Availability: Before beginning any work, confirm that all necessary PPE is available, in good condition, and properly fitted.[2]
-
Container Management: Keep the container of this compound tightly closed when not in use.[1][2]
2. Handling Procedure:
-
Wear Appropriate PPE: Don the specified PPE as detailed in the table above.[2]
-
Avoid Dust and Aerosol Formation: Handle the substance carefully to avoid generating dust.[2]
-
Prevent Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[5]
-
Hygiene Practices: Do not eat, drink, or smoke in the handling area.[3][5] Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]
Emergency Protocols
Immediate and appropriate first aid is critical in case of accidental exposure.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes.[1][6] Seek medical attention if irritation occurs or persists.[1][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]
Spill Response Workflow:
The following diagram outlines the procedural steps for managing a spill of this compound.
Caption: Procedural flow for safely managing a chemical spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect the substance and any contaminated materials (e.g., absorbent pads, gloves, clothing) in a suitable, labeled, and tightly sealed container for waste disposal.[1][5]
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[1][2] Consult your institution's Environmental Health and Safety (EH&S) department for specific guidance.
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1][2] If heavily contaminated, it may need to be disposed of as hazardous waste.[7]
-
Packaging: Do not reuse empty containers.[1] They should be disposed of as unused product.[1]
Logical Relationship of Safety Protocols:
The following diagram illustrates the interconnectedness of engineering controls, personal protective equipment, and safe work practices in minimizing exposure risk.
Caption: Core safety components for minimizing chemical exposure.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
